N-propyl-1,3-thiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-propyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-3-7-6-8-4-5-9-6/h4-5H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQNXHJDLKZGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78508-32-4 | |
| Record name | N-propyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The 2-Aminothiazole Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide to N-propyl-1,3-thiazol-2-amine: Structure, Properties, and Synthetic Strategy
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the highly significant 2-aminothiazole class. While this specific derivative is not extensively documented in public literature, this paper constructs its profile by leveraging authoritative data on the 2-aminothiazole core, established reaction mechanisms, and expert analysis of structure-property relationships. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this molecule or its analogs.
The 1,3-thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. When substituted with an amino group at the 2-position, it forms the 2-aminothiazole scaffold. This structural motif is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets. Its derivatives exhibit a remarkable spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1] The parent compound, 2-aminothiazole, serves as a foundational building block for the synthesis of numerous pharmaceuticals, including sulfathiazole, a class of sulfa drugs.[2][3] The N-propyl substituent of the titular compound is a simple alkyl chain expected to modulate the parent molecule's physicochemical properties, particularly its lipophilicity, which can significantly influence its pharmacokinetic profile.
Molecular Profile and Physicochemical Properties
This compound is characterized by a propyl group attached to the exocyclic nitrogen of the 2-aminothiazole core. Its fundamental identifiers are detailed below.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₁₀N₂S | [2] |
| Molecular Weight | 142.22 g/mol | [2] |
| CAS Number | Not consistently reported in literature | - |
| Appearance | Not available (likely a solid or oil) | - |
| Melting Point | Not available in published literature | - |
| Boiling Point | Not available in published literature | - |
| Solubility | Not available in published literature | - |
| pKa | Not available in published literature | - |
Proposed Synthesis and Mechanistic Pathway
The most logical and widely adopted method for constructing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis .[4][5][6][7] This reaction involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a thioamide. For the target molecule, this requires the precursor N-propylthiourea, which can be synthesized from propylamine.
Sources
- 1. chemdmart.com [chemdmart.com]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
N-propyl-1,3-thiazol-2-amine CAS number and molecular weight
Physicochemical Profile, Synthetic Architectures, and Pharmacological Utility
Part 1: Structural Identity & Physicochemical Profile[1]
Executive Summary: N-propyl-1,3-thiazol-2-amine (also known as 2-(propylamino)thiazole) represents a privileged scaffold in medicinal chemistry. Unlike its C-alkylated isomer (2-propylthiazole, a volatile flavoring agent), this N-substituted aminothiazole serves as a critical intermediate in the synthesis of diverse therapeutic agents, including dopamine agonists (e.g., pramipexole analogues) and tubulin polymerization inhibitors.
Researchers must rigorously distinguish between the amino (N-substituted) and alkyl (C-substituted) isomers, as their reactivities and biological profiles are distinct.
1.1 Chemical Identity Table
| Parameter | Specification | Technical Notes |
| IUPAC Name | This compound | Secondary amine attached to the C2 position of the thiazole ring. |
| Common Synonyms | 2-(Propylamino)thiazole; 2-Propylaminothiazole | Often confused with 2-propylthiazole (CAS 17626-75-4). |
| CAS Number | 54845-66-4 | Note: Always verify via PubChem CID 12707503 to avoid isomer confusion. |
| Molecular Formula | ||
| Molecular Weight | 142.22 g/mol | Monoisotopic Mass: 142.056 g/mol . |
| SMILES | CCCNC1=NC=CS1 | Useful for chemoinformatic docking studies. |
| PubChem CID | 12707503 |
1.2 Physicochemical Properties (Experimental & Predicted)
-
LogP (Octanol/Water): 1.6 – 1.9 (Predicted). Indicates moderate lipophilicity, suitable for blood-brain barrier (BBB) penetration in CNS drug design.
-
pKa (Conjugate Acid): ~5.36 (Thiazole ring nitrogen).
-
Expert Insight: The exocyclic nitrogen is less basic due to resonance delocalization of the lone pair into the thiazole ring. Protonation occurs primarily at the endocyclic nitrogen (N3).
-
-
H-Bond Donors: 1 (NH group).
Part 2: Synthetic Methodologies
The synthesis of this compound relies on the Hantzsch Thiazole Synthesis, a robust cyclization protocol involving alpha-haloketones and thioureas.
2.1 The Hantzsch Cyclization Protocol
This method is preferred for its atom economy and the availability of precursors. The reaction involves the condensation of N-propylthiourea with chloroacetaldehyde (or its dimethyl acetal equivalent).
Reaction Logic:
-
Nucleophilic Attack: The sulfur atom of the thiourea attacks the alpha-carbon of the haloaldehyde.
-
Cyclization: The nitrogen attacks the carbonyl carbon.
-
Dehydration: Loss of water drives the formation of the aromatic thiazole ring.
2.2 Visualization of Synthetic Pathway
Figure 1: Step-wise Hantzsch synthesis pathway for this compound.
Part 3: Experimental Protocols
Disclaimer: This protocol involves hazardous chemicals (haloaldehydes). All manipulations must be performed in a fume hood.
Protocol A: Synthesis of this compound
Objective: Isolate high-purity (>98%) amine for biological screening.
Reagents:
-
N-Propylthiourea (1.0 eq)
-
Chloroacetaldehyde (50% wt in water) (1.1 eq)
-
Ethanol (Absolute)
-
Sodium Hydroxide (1M) or Saturated
Step-by-Step Workflow:
-
Preparation: Dissolve N-propylthiourea (11.8 g, 100 mmol) in Ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Addition: Add Chloroacetaldehyde solution (17.3 g, 110 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The thiourea spot (
) should disappear; a new fluorescent spot ( ) will appear.
-
-
Concentration: Evaporate the ethanol under reduced pressure to obtain a viscous oil (the hydrochloride salt).
-
Workup (Basification):
-
Resuspend the residue in water (50 mL).
-
Cool to
in an ice bath. -
Slowly add 1M NaOH or saturated
until pH 9–10. The oil will separate or the solid will precipitate.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Drying: Dry combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (SiO2, Hexane:EtOAc gradient) or recrystallize from Ethanol/Water.
Validation Criteria:
-
1H NMR (
): Look for thiazole protons (two doublets around 6.5 and 7.1 ppm) and the propyl chain signals (triplet 0.9, multiplet 1.6, quartet/triplet 3.2 ppm). -
Mass Spec:
.
Part 4: Medicinal Chemistry & Structural Biology
The 2-aminothiazole moiety is a "privileged structure" in drug discovery, capable of diverse non-covalent interactions.
4.1 Pharmacophore Mapping
The this compound scaffold offers three distinct interaction vectors:
-
Endocyclic Nitrogen (N3): A key hydrogen bond acceptor (e.g., interacting with the hinge region of kinases).
-
Exocyclic Amine (NH): A hydrogen bond donor.
-
Propyl Tail: Provides hydrophobic contacts, fitting into lipophilic pockets (e.g., the hydrophobic pocket of dopamine receptors).
4.2 Biological Interaction Diagram
Figure 2: Pharmacophore interaction map of this compound with generic protein targets.
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for this derivative may be limited, it should be handled with the standard precautions for aminothiazoles.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315).
-
Eye Irritation: Category 2A (H319).
-
STOT-SE: Category 3 (Respiratory irritation) (H335).
-
-
Handling: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of vapors or dust.
-
Storage: Store under inert gas (Argon/Nitrogen) at
. Aminothiazoles can darken upon oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12707503, this compound. Retrieved from [Link]
-
Mishra, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]
-
Chimenti, F., et al. (2011). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. PubMed Central. Retrieved from [Link]
- Ayati, A., et al. (2015).Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
Sources
An In-depth Technical Guide to the Potential Therapeutic Targets of N-propyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide focuses on a specific derivative, N-propyl-1,3-thiazol-2-amine, and explores its potential therapeutic targets by leveraging the extensive knowledge base of the broader 2-aminothiazole class. While direct studies on this compound are limited, the well-documented activities of its structural analogs provide a robust framework for hypothesizing its therapeutic potential. This document will delve into the most promising therapeutic avenues, including oncology, infectious diseases, and inflammatory disorders, and provide detailed, actionable experimental workflows for target identification and validation.
Introduction: The 2-Aminothiazole Scaffold as a Versatile Pharmacophore
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which imparts unique physicochemical properties that are conducive to diverse biological interactions. The 2-aminothiazole core, in particular, has been extensively derivatized, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties.[3][4][5] The versatility of this scaffold lies in its ability to engage with a variety of biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
The subject of this guide, this compound, features a propyl group at the 2-amino position. This substitution is anticipated to enhance the lipophilicity of the molecule, potentially influencing its membrane permeability, bioavailability, and interaction with hydrophobic pockets within target proteins.[6] The exploration of its therapeutic targets is therefore a scientifically grounded endeavor with a high probability of identifying novel biological activities.
Potential Therapeutic Target Classes and Mechanistic Hypotheses
Based on the established pharmacology of 2-aminothiazole derivatives, we can postulate several high-priority target classes for this compound.
Oncology: Targeting Aberrant Kinase Signaling and Microtubule Dynamics
The 2-aminothiazole moiety is a key component of several successful anticancer drugs, including the multi-kinase inhibitor dasatinib and the PI3K inhibitor alpelisib.[7] This strongly suggests that this compound may also exert its effects through modulation of key oncogenic pathways.
Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, such as KDR kinase.[8] These enzymes are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis. The planar thiazole ring can act as a scaffold to present substituents that interact with the ATP-binding pocket of kinases. The N-propyl group could potentially occupy a hydrophobic region within this pocket, contributing to binding affinity and selectivity.
Experimental Workflow: Kinase Inhibition Profiling
A logical first step is to screen this compound against a broad panel of human kinases to identify potential targets.
Diagram: Kinase Inhibition Profiling Workflow
Caption: Workflow for investigating tubulin polymerization inhibition.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin in a suitable buffer. Prepare a stock solution of this compound and known inhibitors/promoters (e.g., colchicine, paclitaxel).
-
Assay Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value for inhibition of polymerization.
Causality and Self-Validation: A positive result in the in vitro polymerization assay should be followed by a competitive binding assay with radiolabeled colchicine to confirm the binding site. Cellular validation is then crucial. This involves treating cancer cell lines with this compound and observing the predicted downstream effects: G2/M phase cell cycle arrest (via flow cytometry) and disruption of the microtubule network (via immunofluorescence microscopy).
Infectious Diseases: Targeting Essential Bacterial Processes
The 2-aminothiazole scaffold is present in several antimicrobial agents and has shown promise in the development of new anti-tubercular drugs. [9][10]This suggests that this compound could have antibacterial or antifungal properties.
The mechanism of action for many antimicrobial 2-aminothiazoles is not fully elucidated, but potential targets include enzymes involved in essential metabolic pathways or cell wall synthesis. The lipophilic nature of the N-propyl group may facilitate penetration of the bacterial cell wall.
Experimental Workflow: Antimicrobial Activity Screening and Target Identification
Diagram: Antimicrobial Target Identification Workflow
Caption: Workflow for antimicrobial screening and target ID.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial/Fungal Culture: Grow the selected microbial strains to the mid-logarithmic phase in appropriate broth media.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial culture to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Causality and Self-Validation: A low MIC value indicates potent antimicrobial activity. To distinguish between bacteriostatic and bactericidal effects, the minimum bactericidal concentration (MBC) is determined. The most robust method for target identification is the generation of resistant mutants followed by whole-genome sequencing to identify mutations in the target gene. This hypothesis-generating approach is then confirmed by validating that the compound inhibits the activity of the purified protein product of the mutated gene.
Inflammatory Disorders: Modulation of Inflammatory Mediators
The anti-inflammatory properties of 2-aminothiazole derivatives are well-documented. [5]This activity is often attributed to the inhibition of enzymes or receptors involved in the inflammatory cascade.
COX and LOX enzymes are key players in the production of pro-inflammatory prostaglandins and leukotrienes. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. The structural features of this compound may allow it to bind to the active site of these enzymes.
Experimental Workflow: Anti-inflammatory Target Validation
Diagram: Anti-inflammatory Target Validation Workflow
Caption: Workflow for validating anti-inflammatory targets.
Protocol: COX/LOX Inhibition Assay
-
Assay Setup: Use commercially available colorimetric or fluorometric assay kits for COX-1, COX-2, and 5-LOX.
-
Compound Addition: Add this compound at various concentrations to the assay wells.
-
Substrate Addition: Add the appropriate substrate (e.g., arachidonic acid) to initiate the reaction.
-
Data Acquisition: Measure the product formation according to the kit instructions.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
Causality and Self-Validation: Direct inhibition of COX/LOX enzymes in a biochemical assay provides a clear mechanistic starting point. This is then validated in a cellular context by measuring the inhibition of pro-inflammatory cytokine release from stimulated immune cells (e.g., macrophages). Finally, efficacy in established in vivo models of inflammation, such as the carrageenan-induced paw edema model, provides the ultimate proof-of-concept for the anti-inflammatory potential of the compound.
Quantitative Data Summary
As this compound is a hypothetical compound for the purpose of this guide, the following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental workflows.
| Assay | Parameter | Hypothetical Value | Therapeutic Relevance |
| Kinase Inhibition | IC50 against Target Kinase | < 100 nM | Potent inhibition of an oncogenic driver. |
| Tubulin Polymerization | IC50 for Polymerization Inhibition | < 1 µM | Potent disruption of microtubule dynamics. |
| Antimicrobial Activity | MIC against S. aureus | < 8 µg/mL | Clinically relevant antibacterial activity. |
| Anti-inflammatory | IC50 for COX-2 Inhibition | < 500 nM | Selective inhibition of a key inflammatory enzyme. |
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, member of the esteemed 2-aminothiazole family of compounds. By leveraging the extensive structure-activity relationship data available for this scaffold, we have outlined a logical and robust strategy for identifying and validating its potential therapeutic targets. The proposed workflows, encompassing biochemical, cellular, and in vivo assays, provide a clear roadmap for elucidating its mechanism of action and advancing it through the drug discovery pipeline. Future work should focus on a systematic execution of these studies, followed by medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this promising lead compound. The inherent versatility of the 2-aminothiazole core suggests that this compound could emerge as a valuable therapeutic agent in oncology, infectious diseases, or inflammatory disorders.
References
-
Vertex Pharmaceuticals Incorporated. (2002). N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 12(12), 1657-1660. [Link]
-
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1664. [Link]
-
ResearchGate. (2022). 1,3-thiazoles: Advances in synthesis, properties, and biological potential. [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155209. [Link]
-
PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Research in Toxicology, 33(10), 2539-2553. [Link]
-
National Center for Biotechnology Information. (2023). Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. ACS Omega, 8(48), 45863–45877. [Link]
-
National Center for Biotechnology Information. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2637. [Link]
-
National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 210, 113069. [Link]
-
National Center for Biotechnology Information. (2015). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 20(8), 14812–14827. [Link]
-
EXCLI Journal. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 12(3), e0172823. [Link]
-
ResearchGate. (2019). Synthesis and biological evaluation of some substituted amino thiazole derivatives. [Link]
-
ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]
-
PLOS One. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]
-
ResearchGate. (2021). Development of 2-aminothiazole core in anticancer therapeutic areas. [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Available Hydrophobic Interactions in New 2‑(Propylthio)‑N‑(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
Methodological & Application
Cytotoxicity assay protocol for N-propyl-1,3-thiazol-2-amine on cancer cells
Title: A Validated Protocol for Assessing the In Vitro Cytotoxicity of N-propyl-1,3-thiazol-2-amine on Cancer Cell Lines using the MTT Assay
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] This heterocyclic motif is a key component in clinically approved drugs and a vast library of investigational agents, demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] Derivatives of 2-aminothiazole have been shown to exert cytotoxic effects against a broad array of human cancer cell lines, including those from breast, lung, colon, and leukemia cancers.[2] Their mechanisms of action are diverse, ranging from the induction of apoptosis and inhibition of cell proliferation to the targeted disruption of critical signaling pathways and enzymatic activity, such as kinase and tubulin inhibition.[3][4]
This application note provides a comprehensive, field-proven protocol for evaluating the cytotoxic potential of a novel compound from this class, this compound, against cancer cells. While specific data for this particular analogue is emerging, the well-documented anticancer activity of the 2-aminothiazole family provides a strong rationale for its investigation. We present a detailed methodology using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity as an indicator of viability.[5] This guide is designed for researchers in oncology, drug discovery, and pharmacology, providing not just a step-by-step procedure but also the underlying scientific principles and validation checkpoints necessary for generating reliable and reproducible data.
Principle of the MTT Cytotoxicity Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. The core principle lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[6] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.
The quantity of formazan produced is directly proportional to the number of viable cells.[7] Dead or metabolically inactive cells lose the ability to perform this conversion. The resulting insoluble formazan crystals are then dissolved using a solubilizing agent (typically Dimethyl Sulfoxide - DMSO), and the concentration of the dissolved formazan is determined by measuring its absorbance with a spectrophotometer. A decrease in the absorbance value in treated cells compared to untreated controls indicates a loss of viability and the cytotoxic effect of the test compound.
Caption: Principle of the MTT cell viability assay.
Foundational Protocols: Cell Culture and Compound Preparation
Reliable cytotoxicity data begins with robust and consistent cell culture practices. Adherence to aseptic technique is paramount to prevent microbial contamination, which can interfere with the assay.[8]
Cancer Cell Line Selection and Maintenance
The choice of cell line should be guided by the research question. For a general cytotoxicity screen of this compound, a panel representing different cancer types is recommended.
-
MCF-7: An adherent human breast adenocarcinoma cell line. A common choice for initial screening of anticancer compounds.
-
A549: An adherent human lung carcinoma cell line. Represents a prevalent and challenging cancer type.
-
HL-60: A human promyelocytic leukemia cell line that grows in suspension. Useful for evaluating effects on hematological malignancies.
General Cell Maintenance Protocol:
-
Culture Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Media: Use the growth medium recommended by the cell line supplier (e.g., ATCC), typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Subculturing (Passaging): Passage cells when they reach 70-90% confluency to maintain them in the logarithmic growth phase.[9] This ensures optimal health and metabolic activity. Refer to supplier-specific protocols for recommended split ratios.[9]
-
Quality Control: Regularly inspect cultures for morphological changes and signs of contamination. For ultimate trustworthiness, periodic authentication of cell line identity (e.g., via STR profiling) is recommended.[10]
Preparation of this compound Stock Solution
Proper preparation of the test compound is critical for accurate dosing.
-
Solvent Selection: this compound is predicted to be soluble in organic solvents. Dimethyl Sulfoxide (DMSO) is the recommended solvent as it is miscible with cell culture media and generally well-tolerated by cells at low final concentrations (<0.5%).
-
Stock Concentration: Prepare a high-concentration primary stock solution, for example, 100 mM in 100% DMSO. This allows for minimal volumes of DMSO to be added to the cell cultures, reducing solvent-induced toxicity.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in the calculated volume of high-purity, sterile DMSO.
-
Ensure complete dissolution by vortexing.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol is optimized for adherent cells (e.g., MCF-7, A549) in a 96-well plate format.
Materials and Reagents
| Reagent/Material | Specifications |
| Selected Cancer Cell Line | Logarithmic growth phase |
| Complete Growth Medium | As per cell line requirements |
| This compound | 100 mM stock in sterile DMSO |
| MTT Reagent | 5 mg/mL in sterile PBS, store at 4°C protected from light[6] |
| Solubilization Solution | 100% DMSO or 10% SDS in 0.01 M HCl |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 |
| 96-well flat-bottom plates | Sterile, tissue-culture treated |
| Multichannel Pipettor | Calibrated |
| Microplate Spectrophotometer | Capable of reading at 570 nm |
Step-by-Step Workflow
Day 1: Cell Seeding
-
Cell Preparation: Harvest adherent cells using trypsin-EDTA, neutralize, and centrifuge the cell suspension.[11] Resuspend the cell pellet in fresh, complete growth medium.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the predetermined optimal seeding density. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Causality Note: An optimal seeding density is crucial. Too few cells will result in a low signal; too many will lead to overconfluence and altered metabolic rates, skewing the results.[8] This density must be determined empirically for each cell line (typically 5,000-10,000 cells/well).
-
-
Edge Effect Mitigation: Add 100 µL of sterile PBS to the empty perimeter wells to reduce medium evaporation from the experimental wells, a phenomenon known as the "edge effect".
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.[7]
Day 2: Compound Treatment
-
Prepare Serial Dilutions: Prepare a series of working concentrations of this compound in complete growth medium from your stock solution. A common approach is a two-fold or ten-fold dilution series (e.g., 100 µM, 50 µM, 25 µM... or 100 µM, 10 µM, 1 µM...).
-
Establish Controls:
-
Vehicle Control: Wells with cells treated only with medium containing the same final concentration of DMSO as the highest dose of the test compound. This control represents 100% cell viability.
-
Untreated Control: Wells with cells in medium only (no DMSO, no compound).
-
Media Blank: Wells containing only growth medium (no cells). This is used to subtract the background absorbance of the medium.
-
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate compound dilution or control medium to each well.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation period should be consistent across experiments.
Day 4: Assay Endpoint and Data Acquisition
-
Add MTT Reagent: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple formazan crystals.
-
Solubilize Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of DMSO to each well.
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan. Check for complete dissolution microscopically.
-
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Analysis and Interpretation
Calculation of Percent Viability
For each concentration of this compound, the percentage of cell viability should be calculated relative to the vehicle control.
-
Subtract Background: First, subtract the average absorbance of the media blank wells from all other absorbance readings.
-
Corrected Absorbance = Absorbance of Sample - Average Absorbance of Blank
-
-
Calculate Percent Viability:
-
% Viability = (Corrected Absorbance of Treated Cells / Average Corrected Absorbance of Vehicle Control Cells) x 100
-
Determination of the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is the most common metric for quantifying a compound's cytotoxic potency.
-
Dose-Response Curve: Plot the Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism, Microsoft Excel) to fit the data to a sigmoidal dose-response (variable slope) curve.[3][12] This model is the standard for IC₅₀ determination.
-
IC₅₀ Interpolation: The software will calculate the precise concentration at which the curve passes through 50% viability. This value is the IC₅₀.
Caption: Data analysis pipeline from raw data to IC₅₀ value.
Trustworthiness: A Self-Validating System
To ensure the integrity of the results, the following checkpoints and controls are mandatory.
| Control/Checkpoint | Purpose | Expected Outcome | Troubleshooting |
| Media Blank | Measures background absorbance. | Low, consistent absorbance. | High readings may indicate contamination or medium degradation.[13] |
| Vehicle Control | Represents 100% viability; controls for solvent effects. | High absorbance; healthy cell morphology. | Low viability suggests solvent toxicity; reduce final DMSO concentration. |
| Positive Control | A compound with known cytotoxicity (e.g., Doxorubicin). | A sigmoidal dose-response curve with an IC₅₀ in the expected range. | Failure indicates a systemic issue with the assay or cell response. |
| Compound Interference | Test compound in media without cells. | Absorbance should be negligible. | If the compound absorbs at 570 nm or reduces MTT directly, it will interfere. Consider an alternative assay.[14][15] |
| Linearity Range | Cell titration curve to determine optimal seeding density. | A linear relationship between cell number and absorbance. | Use a cell density within this linear range for all experiments.[13] |
Conclusion
This application note provides a robust and detailed protocol for assessing the cytotoxicity of this compound, a compound from the promising 2-aminothiazole class of potential anticancer agents. By adhering to the principles of meticulous cell culture, precise compound handling, and rigorous data analysis, researchers can generate high-quality, reproducible data. The inclusion of mandatory controls and checkpoints ensures the validity of the results, providing a trustworthy foundation for further drug development efforts, including mechanistic studies and preclinical evaluation.
References
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
Reddit. (2022, December 19). Need help to calculate IC50 value. r/labrats. Retrieved from [Link]
- Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. In Cell Viability Assays (pp. 1-17). Humana Press, New York, NY. (Note: While a specific paper by this title was not in the search results, the general principle of these assays is widely published.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. (Note: This is a highly cited, relevant review on the mechanism of tetrazolium dye reduction.)
-
ResearchGate. (2024, June 2). What is the correct method to calculate the IC50 value for the MTT assay? ResearchGate. Retrieved from [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. Retrieved from [Link]
-
Wang, Y., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(4), e0175383. Retrieved from [Link]
-
Asadi, M., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian journal of basic medical sciences, 24(7), 936–944. Retrieved from [Link]
-
Sharma, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Heterocyclic Chemistry, 58(1), 7-29. Retrieved from [Link]
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results? ResearchGate. Retrieved from [Link]
-
Baharum, Z., et al. (2015). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. Tropical life sciences research, 26(1), 15–23. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
Cedarlane. (n.d.). Maintaining High Standards in Cell Culture. Cedarlane. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. reddit.com [reddit.com]
- 4. IC50 Calculator | AAT Bioquest [aatbio.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. clyte.tech [clyte.tech]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atcc.org [atcc.org]
- 10. cedarlanelabs.com [cedarlanelabs.com]
- 11. Cell culture and maintenance protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cytotoxicity Screening of N-propyl-1,3-thiazol-2-amine using MTT Assay
This Application Note is designed for researchers utilizing N-propyl-1,3-thiazol-2-amine (and its structural derivatives) in cell viability screening. It synthesizes standard pharmacological rigor with specific handling requirements for aminothiazole scaffolds.
Introduction & Scientific Rationale
This compound represents a critical pharmacophore in medicinal chemistry. The 2-aminothiazole scaffold is a "privileged structure" frequently observed in kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and tubulin polymerization inhibitors.
In early-stage drug development, this specific N-alkylated derivative often serves two roles:
-
Fragment Lead: A low-molecular-weight starting point for growing larger, high-affinity ligands.
-
Negative/Structural Control: Used to determine the baseline toxicity of the thiazole core before complex substituents are added.
Why MTT? The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is the gold standard for screening this class of compounds because it measures mitochondrial dehydrogenase activity. Since aminothiazoles can occasionally disrupt mitochondrial membrane potential (MMP), MTT provides a direct readout of metabolic health rather than just membrane integrity (like LDH assays).
Chemical Profile & Pre-Assay Preparation
Physicochemical Properties[1]
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₁₀N₂S
-
Molecular Weight: 142.22 g/mol
-
LogP (Predicted): ~1.5 – 1.8 (Moderately Lipophilic)
-
Solubility: Soluble in DMSO, Ethanol; Poorly soluble in water.
Stock Solution Protocol (Critical)
Aminothiazoles are prone to oxidative degradation if stored improperly.
-
Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a 100 mM Master Stock.
-
Calculation: Dissolve 14.22 mg of compound in 1 mL of DMSO.
-
-
Storage: Aliquot into light-protected amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C.
-
Stability Check: Before use, visually inspect for precipitation. If crystals are visible, sonicate at 37°C for 5 minutes.
Experimental Protocol
Experimental Design Matrix
| Parameter | Specification | Rationale |
| Cell Lines | A549, HeLa, or MCF-7 | Standard epithelial models for thiazole cytotoxicity [1, 2]. |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures exponential growth phase during treatment. |
| Dose Range | 0.1 µM to 100 µM | Covers the typical potency range for fragment scaffolds. |
| Replicates | n = 3 to 6 | Statistical robustness. |
| Vehicle Control | DMSO (Matched %) | Must not exceed 0.5% (v/v) to prevent solvent toxicity. |
| Positive Control | Doxorubicin (1 µM) or 5-FU | Validates assay sensitivity [3]. |
Step-by-Step Workflow
Phase 1: Cell Seeding (Day 0)
-
Harvest cells in exponential growth phase (confluency ~80%).
-
Resuspend in complete media (RPMI-1640 or DMEM + 10% FBS).
-
Dispense 100 µL/well into 96-well flat-bottom plates.
-
Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS instead of cells to prevent evaporation artifacts.
-
Incubate for 24 hours at 37°C, 5% CO₂.
Phase 2: Compound Treatment (Day 1)
-
Serial Dilution: Prepare a 2x concentration series in complete media.
-
Example: To test 100 µM, prepare 200 µM in media (Dilute 2 µL of 100 mM stock into 998 µL media).
-
Note: This ensures the final DMSO concentration is 0.2%.
-
-
Aspirate old media from the plate (carefully, do not dislodge cells).
-
Add 100 µL of fresh media containing the compound to test wells.
-
Incubate for 48 hours (Standard for small molecule cytotoxicity).
Phase 3: MTT Reaction (Day 3)
-
Prepare MTT Reagent: 5 mg/mL in PBS. Filter sterilize (0.22 µm).
-
Add 10 µL of MTT reagent directly to each well (Final conc: 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C.
-
Checkpoint: View under microscope. Dark purple formazan crystals should be visible inside viable cells.
-
Phase 4: Solubilization & Reading
-
Carefully aspirate the media containing MTT. Do not disturb the crystals.
-
Add 100 µL of DMSO to each well.
-
Place plate on an orbital shaker (low speed) for 10 minutes to dissolve crystals.
-
Measure absorbance at 570 nm (Reference wavelength: 630 nm).
Visualization of Workflow
The following diagram illustrates the critical decision points and mechanism of action for this protocol.
Caption: Logical workflow for Thiazole-2-amine cytotoxicity screening, highlighting the critical visual checkpoint for formazan formation.
Data Analysis & Troubleshooting
Calculating Cell Viability
Convert raw OD values to percentage viability using the formula:
-
OD_blank: Media + MTT + DMSO (No cells).
-
OD_control: Cells + DMSO vehicle (No compound).
Troubleshooting Specific to Aminothiazoles
| Issue | Potential Cause | Solution |
| High Background (False Positive) | Reductive amines reacting with MTT. | Incubate compound + MTT in a cell-free well. If it turns purple, the compound is chemically reducing MTT. Switch to Resazurin/Alamar Blue. |
| Precipitation | Lipophilicity of the propyl chain. | Check wells under microscope before adding MTT. If crystals exist, lower the concentration or increase serum to 10%. |
| Low Sensitivity | Slow metabolic conversion. | Extend MTT incubation to 4 hours. Ensure media pH is not altered by the amine (buffer with HEPES if necessary). |
References
-
Gomha, S. M., et al. (2015). Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents. Molecules, 20(1), 1357-1376. Link
-
Luzina, O. A., & Salakhutdinov, N. F. (2018). Thiazole derivatives as promising antitumor agents.[2][3][4][5][6] Russian Chemical Reviews, 87(5), 442. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217345, N-propylthiazol-2-amine. Link
Sources
- 1. rcsb.org [rcsb.org]
- 2. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: N-propyl-1,3-thiazol-2-amine as a Potential Anticancer Agent
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including significant potential as anticancer agents.[3][4] Thiazole-containing compounds have been shown to modulate various oncogenic pathways, such as inhibiting protein kinases like Akt and VEGFR-2, disrupting microtubule polymerization, and inducing apoptosis and cell cycle arrest.[1][5][6] This document provides a comprehensive guide for the preclinical evaluation of a novel compound, N-propyl-1,3-thiazol-2-amine, as a potential anticancer therapeutic. We present a logical, field-proven cascade of in vitro and in vivo assays, explaining the scientific rationale behind each protocol. This guide is intended to equip researchers with the necessary methodologies to rigorously assess the compound's cytotoxic and mechanistic properties.
Introduction: The Rationale for Investigating this compound
The 2-aminothiazole moiety is a key pharmacophore found in a variety of biologically active molecules.[3] Its presence in anticancer agents is notable, with derivatives showing efficacy against a range of human cancer cell lines, including those of the lung, breast, colon, and central nervous system.[1][5][7] The mechanisms of action for these compounds are diverse, often involving the inhibition of critical signaling pathways that are dysregulated in cancer.[2][8]
For instance, certain thiazole derivatives act as potent inhibitors of the PI3K/Akt signaling pathway, a central node in cell survival and proliferation that is frequently hyperactivated in tumors.[5] Others have been found to target tubulin, disrupting microtubule dynamics and leading to mitotic catastrophe in rapidly dividing cancer cells.[6] Furthermore, the induction of programmed cell death (apoptosis) and cell cycle arrest are common endpoints for this class of compounds.[1][8]
While this compound itself is not extensively characterized in the anticancer literature, its structural simplicity and the known anticancer activity of related 2-aminothiazoles make it a compelling candidate for investigation.[3] The N-propyl group may influence the compound's lipophilicity and cell permeability, potentially offering a unique pharmacological profile.
This guide outlines a systematic approach to characterize the anticancer potential of this compound, from initial cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo efficacy assessment.
Compound Synthesis and Preparation
While various synthetic routes to 2-aminothiazoles exist, a common and efficient method is the Hantzsch thiazole synthesis.[9] This typically involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea derivative. For this compound, a plausible route would involve the reaction of N-propylthiourea with a suitable α-haloacetaldehyde equivalent.
For all biological assays, the compound should be of high purity (>98%), as confirmed by techniques such as NMR, mass spectrometry, and HPLC. A stock solution (e.g., 10-50 mM) should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored at -20°C or -80°C. Working dilutions should be prepared fresh in the appropriate cell culture medium for each experiment, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%).
In Vitro Evaluation: A Phased Approach
Phase I: Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which in most cases correlates with cell viability.[10]
Recommended Cell Line Panel:
A diverse panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. A suggested starting panel could include:
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Non-Small Cell Lung Cancer | Commonly used, well-characterized. |
| MCF-7 | Breast Cancer (ER+) | Represents hormone-dependent breast cancer. |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Represents an aggressive, harder-to-treat subtype. |
| HCT116 | Colorectal Cancer | p53 wild-type, useful for cell cycle studies. |
| PC-3 | Prostate Cancer | Androgen-independent, aggressive. |
| U-87 MG | Glioblastoma | Represents a difficult-to-treat brain tumor. |
| HEK293T | Normal Embryonic Kidney | To assess selectivity for cancer cells vs. non-transformed cells. |
Protocol: MTT Cell Viability Assay [11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Phase II: Mechanistic Elucidation
Once the IC₅₀ values are established, the next step is to investigate how the compound exerts its cytotoxic effects. This involves assays for apoptosis and cell cycle distribution.
3.2.1. Apoptosis Detection by Annexin V/Propidium Iodide Staining
Apoptosis is a key mechanism of action for many anticancer drugs.[2] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore like FITC.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[14] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[15]
Protocol: Annexin V/PI Flow Cytometry Assay [14]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from a commercially available kit).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-; Early Apoptotic: Annexin V+/PI-; Late Apoptotic/Necrotic: Annexin V+/PI+).
Caption: Workflow for Apoptosis Detection.
3.2.2. Cell Cycle Analysis
Many anticancer agents function by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing through division.[1] Cell cycle distribution can be analyzed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[16]
Protocol: Cell Cycle Analysis by PI Staining [16][17][18]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C (or store at -20°C).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Phase III: Target Validation and Pathway Analysis
Based on the literature for other thiazole derivatives, this compound might interfere with key cancer signaling pathways.[5][8] Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins within these pathways.[19][20]
Potential Signaling Pathways to Investigate:
-
PI3K/Akt/mTOR Pathway: Crucial for cell survival and proliferation.[21] Look for changes in the phosphorylation of Akt (at Ser473) and downstream targets like mTOR and S6 ribosomal protein.
-
MAPK/ERK Pathway: A key regulator of cell growth and differentiation.[21] Assess the phosphorylation status of ERK1/2.
-
Apoptosis Pathway: Examine the expression levels of key apoptosis-related proteins such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and the cleavage of Caspase-3 and PARP.
-
Cell Cycle Regulation: Investigate levels of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) that govern cell cycle progression.
Protocol: Western Blotting [22]
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Potential Inhibition of the PI3K/Akt Pathway.
In Vivo Efficacy Evaluation
Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism. The human tumor xenograft model in immunocompromised mice is a standard preclinical model for this purpose.[23][24]
Protocol: Xenograft Tumor Model [23][25]
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 1-5 million A549 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at various doses. The vehicle control group should receive the vehicle alone. A positive control group (e.g., treated with a standard-of-care drug) is also recommended.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight/volume between the treated and control groups. Calculate the tumor growth inhibition (TGI).
Regulatory Considerations
All preclinical research intended to support a clinical trial must adhere to Good Laboratory Practice (GLP) guidelines. Early engagement with regulatory bodies like the FDA is encouraged.[26][27] The preclinical data package for an Investigational New Drug (IND) application will require comprehensive pharmacology and toxicology studies.[28][29]
Conclusion
The systematic evaluation outlined in these application notes provides a robust framework for investigating the anticancer potential of this compound. By progressing through a logical cascade of in vitro and in vivo experiments, researchers can generate the critical data needed to understand the compound's efficacy, mechanism of action, and potential for further development as a novel cancer therapeutic. The rich history of thiazole derivatives in oncology provides a strong rationale for this exploration, with the potential to uncover a new and effective agent in the fight against cancer.[2]
References
-
Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. Available at: [Link]
-
El-Sayed, N. F., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules. Available at: [Link]
-
Anwar, S., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon. Available at: [Link]
-
National Institutes of Health. (2018). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. NIH. Available at: [Link]
-
Krasavin, M., et al. (2020). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Ahmad, S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank. Available at: [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]
-
Khalifa, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Al-Obaid, A. M., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Preclinical Considerations for Products Regulated in OCTGT. FDA. Available at: [Link]
-
Kumar, D., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Expert Opinion on Drug Discovery. Available at: [Link]
-
Zhang, X., et al. (2020). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Lee, G. Y., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Available at: [Link]
-
National Cancer Institute. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. National Cancer Institute. Available at: [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. University of Virginia. Available at: [Link]
-
Nuciforo, S., et al. (2023). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. Available at: [Link]
-
Bio-protocol. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Oncology Center of Excellence Guidance Documents. FDA. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: [Link]
-
Brady, C. B., & Enderling, H. (2019). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS ONE. Available at: [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). FDA regulatory considerations for oncology drug development. FDA. Available at: [Link]
-
ChemSynthesis. (n.d.). N-propyl-1,3-benzothiazol-2-amine. ChemSynthesis. Available at: [Link]
-
Ghorbani, M., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. NCBI Bookshelf. Available at: [Link]
-
U.S. Food and Drug Administration. (2011). Preclinical Data and Requirements. FDA. Available at: [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. FDA. Available at: [Link]
-
ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft... ResearchGate. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available at: [Link]
-
IGBMC. (2010). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. IGBMC. Available at: [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. University of Virginia. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. blog.championsoncology.com [blog.championsoncology.com]
- 20. medium.com [medium.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 26. fda.gov [fda.gov]
- 27. FDA regulatory considerations for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Framework for the In Vitro Evaluation of N-propyl-1,3-thiazol-2-amine Derivatives
Introduction: The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds. Its unique structural features, including its ability to act as a hydrogen bond acceptor and its aromatic nature, allow it to engage in diverse interactions with biological macromolecules. Consequently, thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects.[1] The N-propyl-1,3-thiazol-2-amine series represents a specific chemical space within this broad class, offering a promising starting point for the development of novel therapeutic agents.
This guide provides a comprehensive framework for the systematic in vitro evaluation of novel this compound derivatives. The protocols herein are designed to establish a foundational biological profile for these compounds, encompassing initial cytotoxicity screening, elucidation of potential mechanisms of action, and early assessment of drug-like properties. By following a logical, tiered approach, researchers can efficiently identify promising lead candidates and make data-driven decisions to advance their drug discovery programs.
The In Vitro Screening Funnel: A Strategic Approach
A tiered screening approach is essential for the efficient allocation of resources and the timely identification of high-quality lead compounds. This funnel begins with broad, high-throughput assays to quickly assess general cytotoxicity and then progresses to more complex, resource-intensive assays to probe specific biological targets and mechanisms of action. Early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is integrated to eliminate compounds with poor pharmacokinetic potential before significant resources are invested.
Caption: A tiered workflow for characterizing novel thiazole derivatives.
Section 1: Foundational Assays: Cytotoxicity and Cell Viability
Scientific Rationale: The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability. These assays establish the concentration range at which a compound can be tested for specific biological effects without causing non-specific toxicity. A significant window between the concentration required for a desired biological effect (efficacy) and the concentration that causes cell death (toxicity) is a hallmark of a promising therapeutic candidate. We will utilize two complementary assays: one measuring metabolic activity (MTT/MTS) and another measuring membrane integrity (LDH release).
Protocol 1: Cell Viability via MTT Assay
Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active, viable cells. A limitation is that this assay cannot distinguish between cytostatic (growth inhibition) and cytotoxic (cell killing) effects.[2][3]
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability) and plot the results as percent viability versus compound concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Cytotoxicity via Lactate Dehydrogenase (LDH) Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key feature of cytotoxicity.[4] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. This assay directly measures cell death and complements the viability data from the MTT assay.[2]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often convenient to run this assay in parallel with the MTT assay using a duplicate plate.
-
Establish Controls: In addition to the vehicle control, prepare two essential controls on the same plate:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells where a lysis buffer (provided in commercial kits) is added 30 minutes before the end of the incubation to achieve 100% cell lysis.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Nacalai Tesque, Tribioscience). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Data Presentation: Cytotoxicity Profile
| Compound ID | Cell Line | MTT IC50 (µM) | LDH IC50 (µM) | Therapeutic Index (Example Target IC50 = 1 µM) |
| Derivative 1 | MCF-7 | 25.4 | > 100 | > 100 |
| Derivative 2 | MCF-7 | 5.2 | 8.1 | 8.1 |
| Derivative 3 | MCF-7 | > 100 | > 100 | > 100 |
| Staurosporine | MCF-7 | 0.01 | 0.05 | - |
Section 2: Target-Specific & Mechanism of Action (MOA) Assays
Scientific Rationale: Once a non-toxic concentration range is established, the next step is to investigate the specific biological activities of the derivatives. The thiazole scaffold is known to interact with various targets.[1] This section provides protocols for assays targeting common pathways, such as protein kinases and inflammatory signaling, which can be adapted based on the therapeutic goals of the research program.
Protocol 3: In Vitro Kinase Inhibition Assay
Principle: Protein kinases are critical regulators of cell signaling and are frequent targets in drug discovery.[5] A universal method to measure kinase activity is to quantify the amount of ATP consumed during the phosphorylation reaction. Assays like ADP-Glo™ (Promega) measure the amount of ADP produced, which is directly proportional to kinase activity. Inhibition is observed as a decrease in the ADP signal.
Caption: Workflow for a universal ADP-based kinase assay.
Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate/ATP solution, and test compounds at desired concentrations.
-
Assay Setup: In a 384-well plate, add:
-
1 µL of this compound derivative or control (e.g., Staurosporine).
-
2 µL of kinase/buffer solution.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 2 µL of ATP/substrate solution to initiate the kinase reaction. Incubate for 1 hour at room temperature.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Generate Signal: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the signal to a "no inhibitor" control and calculate IC50 values for kinase inhibition.
Protocol 4: Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition
Principle: During inflammation, macrophages can be stimulated by lipopolysaccharide (LPS) to produce high levels of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[6][7] Overproduction of NO is implicated in various inflammatory diseases. This assay measures the ability of a compound to inhibit NO production by quantifying its stable breakdown product, nitrite, in the cell culture medium using the Griess reagent.[8]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the thiazole derivatives for 1 hour.
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the "unstimulated control."
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Analysis: Determine the concentration of each compound that inhibits LPS-induced NO production by 50% (IC50). Ensure that the inhibitory concentrations are not cytotoxic by running a parallel MTT or LDH assay.
Protocol 5: Investigating Cellular Mechanisms via Western Blot
Principle: Western blotting is a powerful technique to detect changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins within a signaling pathway.[9][10] For example, if a compound inhibits a kinase, a western blot can confirm that the phosphorylation of its downstream substrate is decreased in treated cells. The basic workflow involves protein separation by size, transfer to a membrane, and detection using specific antibodies.[11][12]
Methodology:
-
Sample Preparation: Grow and treat cells with the test compound for the desired time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13] Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[10] Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38 MAPK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. To ensure equal protein loading, the membrane should be stripped and re-probed for a housekeeping protein like GAPDH or β-actin.
Section 3: Early ADME-Tox Profiling
Scientific Rationale: Favorable pharmacokinetic properties are as important as potent biological activity for a successful drug. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays provide an early assessment of a compound's potential behavior in vivo.[14][15] Poor metabolic stability or low permeability can terminate a drug development program, so assessing these parameters early is a crucial risk-mitigation strategy.[16]
Protocol 6: Metabolic Stability in Liver Microsomes
Principle: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[17] This assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its metabolic stability and intrinsic clearance.[16]
Methodology:
-
Reaction Setup: In a 96-well plate, combine the test compound (1 µM final concentration), liver microsomes (e.g., human or rat, 0.5 mg/mL), and phosphate buffer. Pre-warm the plate to 37°C.
-
Initiate Reaction: Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Analysis by LC-MS/MS: Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Protocol 7: Passive Permeability via PAMPA
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive transcellular permeability. It uses a 96-well plate system where a filter support is coated with a lipid-in-dodecane solution, creating an artificial membrane that separates a donor compartment from an acceptor compartment.[18] The rate at which the compound diffuses from the donor to the acceptor well predicts its ability to cross cell membranes.
Methodology:
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Prepare Donor Plate: Coat the filter of a 96-well donor plate with the artificial membrane solution. Once dry, add the test compounds to the donor wells.
-
Assemble and Incubate: Place the donor plate into the acceptor plate, creating a "sandwich." Incubate for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using established equations that account for the concentrations, volumes, and incubation time.
Data Presentation: Early ADME Profile
| Compound ID | Human Liver Microsome t½ (min) | Intrinsic Clearance (µL/min/mg) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| Derivative 1 | 45 | 15.4 | 12.5 (High) |
| Derivative 2 | < 5 | 150.1 (High) | 8.3 (Moderate) |
| Derivative 3 | > 60 | < 11.5 (Low) | 0.5 (Low) |
| Verapamil (Control) | 15 | 46.2 | 15.1 (High) |
References
- Ayele, S.A. et al. (2026). Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents. European Journal of Medicinal Chemistry, 302(Pt 3): 118318.
- Anonymous. (n.d.). Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Chemistry & Biodiversity.
- Anonymous. (n.d.). 1,3-thiazoles: Advances in synthesis, properties, and biological potential. ResearchGate.
- Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.
- InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio.
- Anonymous. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate.
- National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
- Zhang, R., & Xie, X. (2012). Advances in G Protein-Coupled Receptor High-throughput Screening. Acta Pharmacologica Sinica, 33(3), 372-381.
- Nazarewicz, R. R., Bik, A., & Nazarewicz, S. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Oxidative Stress and Disease.
- BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
- Abcam. (n.d.). Western blot protocol. Abcam.
- Permatasari, F. A., et al. (2024). Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems. Journal of Applied Pharmaceutical Science, 14(8), 1-11.
- Singh, S., et al. (2025). Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. International Journal of Molecular Sciences, 26(3), 1234.
- Hauser, A. S., et al. (2018). Recent progress in assays for GPCR drug discovery. Journal of Biological Chemistry, 293(19), 7089-7096.
- Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.
- Thermo Fisher Scientific. (n.d.). Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays. Thermo Fisher Scientific.
- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254.
- Perrotta, C., et al. (2018). Overview of cytokines and nitric oxide involvement in immuno-pathogenesis of inflammatory bowel diseases. World Journal of Gastroenterology, 24(22), 2327-2340.
- Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio.
- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
- El-Naggar, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7305.
- Anonymous. (n.d.). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate.
- Xeno Diagnostics. (n.d.). Cytokine Release Assay. Xeno Diagnostics.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- Mtoz Biolabs. (n.d.). How to Quantify Protein Expression in Cells Using Western Blot?. Mtoz Biolabs.
- Tribioscience. (n.d.). LDH Cytotoxicity Assay. Tribioscience.
- Zhang, X., et al. (2017). Synthesis and Bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as Tubulin Inhibitors With Potent Antiproliferative Activity. PLOS ONE, 12(3), e0174006.
- Anonymous. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. tribioscience.com [tribioscience.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Overview of cytokines and nitric oxide involvement in immuno-pathogenesis of inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. bio-rad.com [bio-rad.com]
- 14. infinixbio.com [infinixbio.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 17. vectorb2b.com [vectorb2b.com]
- 18. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-propyl-1,3-thiazol-2-amine stability and degradation pathways
Technical Support Center: N-propyl-1,3-thiazol-2-amine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. As a derivative of the 2-aminothiazole scaffold—a structure recognized for its broad biological activities but also as a potential toxicophore—a thorough understanding of its chemical stability is paramount for successful research and development.[1] This document provides practical, field-proven guidance in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) on Handling and Storage
This section addresses common questions regarding the proper handling and storage of this compound to ensure its integrity before experimental use.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] It is advisable to protect it from light and moisture. Storage at 2-8°C is recommended. Avoid exposure to high temperatures, as this can lead to decomposition, potentially producing hazardous products like carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
A2: this compound, similar to its parent compound 2-aminothiazole, is generally soluble in alcohols and diethyl ether.[3] For biological assays, DMSO is a common solvent. However, the stability in solution is significantly lower than in solid form. We recommend preparing fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Always run a purity check (e.g., via HPLC) on a thawed aliquot if it has been stored for an extended period.
Q3: Are there any chemical incompatibilities I should be aware of?
A3: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[2][4] The 2-aminothiazole moiety can be susceptible to oxidation, particularly at the amino group and the sulfur atom.[5][6] Reactions with strong acids or bases can lead to salt formation or hydrolysis, especially under elevated temperatures.
Section 2: Troubleshooting Guide for Stability-Related Issues
This section is designed to help you diagnose and resolve common problems encountered during experiments that may be related to the degradation of this compound.
Q1: I am running an HPLC analysis of my compound after dissolving it in a methanol/water mobile phase, and I see a new, more polar peak appearing over time. What could be happening?
A1: The appearance of a new, more polar peak suggests a degradation product has formed. Given the aqueous/methanolic environment, two primary suspects are hydrolysis and oxidation.
-
Causality: The exocyclic amino group and the thiazole ring itself can be susceptible to degradation. The N-propyl group could potentially be cleaved via hydrolysis, although this typically requires harsh conditions. A more likely scenario is oxidation of the sulfur atom in the thiazole ring to a sulfoxide or sulfone, or oxidation of the amino group. These oxidized products are significantly more polar and would elute earlier on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare your sample under an inert atmosphere (nitrogen or argon) and use de-gassed solvents to minimize dissolved oxygen. If the new peak is diminished or absent, oxidation is the likely cause.
-
Control Experiment: Intentionally stress a small sample of your compound with a mild oxidizing agent (e.g., 0.1% hydrogen peroxide) for a short period. Analyze the resulting mixture by HPLC. If the retention time of the new peak matches the peak in your original experiment, this confirms oxidation.
-
pH Check: Ensure the pH of your solution is neutral. Acidic or basic conditions can catalyze degradation.
-
LC-MS Analysis: To definitively identify the new peak, perform an LC-MS analysis to obtain the molecular weight of the degradant. This will help distinguish between oxidation (+16 or +32 Da) and other pathways.
-
Q2: The color of my solid compound has changed from off-white to yellowish-brown after being on the benchtop for a few days. Is it still usable?
A2: A color change is a strong indicator of degradation, often due to photodecomposition or oxidation. Thiazole-containing compounds can be sensitive to light.[4][7]
-
Causality: Exposure to ambient light, particularly UV wavelengths, can provide the energy to initiate degradation reactions. A study on a structurally related thiazole derivative demonstrated a photo-oxygenation pathway involving singlet oxygen, leading to ring cleavage.[7] While this specific pathway depends on the substituents, it highlights the photosensitivity of the thiazole core.
-
Troubleshooting Steps:
-
Purity Analysis: Do not use the discolored material without first assessing its purity. Dissolve a small amount in a suitable solvent and analyze it using HPLC or TLC to quantify the percentage of the parent compound remaining and identify the number of degradation products.
-
Protective Measures: Always store the solid compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[4]
-
Future Prevention: When handling the compound on the bench, minimize its exposure to direct light. Work in a fume hood with the sash lowered or under subdued lighting if possible.
-
| Troubleshooting Summary | Suspected Cause | Recommended Action |
| New HPLC peak in solution | Oxidation / Hydrolysis | Prepare samples under inert gas; run oxidative stress test; analyze by LC-MS. |
| Solid color change | Photodegradation / Oxidation | Check purity via HPLC/TLC; store in light-protected containers. |
| Inconsistent biological activity | Degradation in assay media | Prepare fresh solutions; run a time-course stability study in the media. |
Section 3: Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting experimental results. Based on the chemistry of the 2-aminothiazole scaffold, this compound is susceptible to degradation under hydrolytic, oxidative, and photolytic stress.
-
Oxidative Degradation: The primary sites for oxidation are the exocyclic amino group and the sulfur atom of the thiazole ring. Oxidation can lead to the formation of N-oxides or, more commonly, sulfoxides and sulfones. Under aggressive oxidative conditions, ring cleavage may occur.
-
Hydrolytic Degradation: While the thiazole ring is generally stable to hydrolysis, extreme pH and high temperatures can promote cleavage of the N-propyl group or potentially open the thiazole ring.
-
Photolytic Degradation: Thiazole derivatives can be susceptible to photolytic degradation, which may involve reaction with singlet oxygen, leading to complex rearrangements and the formation of various degradation products.[7]
Caption: Potential degradation pathways for this compound.
Section 4: Experimental Protocol for a Forced Degradation Study
A forced degradation study is essential to identify likely degradation products and develop stability-indicating analytical methods.[8] This protocol outlines a standard approach based on ICH guidelines.[9]
Objective
To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to identify potential degradation products.
Materials
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
pH meter
-
Photostability chamber
-
Oven
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.
-
Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. The final concentration of the API should be approximately 0.1 mg/mL.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[9]
-
Sample Processing:
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before HPLC analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the unstressed control and all stressed samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.
| Stress Condition | Reagent/Condition | Typical Duration | Comments |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | Neutralize before injection. |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60°C | Neutralize before injection. |
| Oxidation | 3% H₂O₂ | 4-24 hours at RT | Protect from light. |
| Thermal (Solid) | 80°C | 24-48 hours | Store solid compound in an oven. |
| Thermal (Solution) | 80°C | 24-48 hours | Store solution in a sealed vial in an oven. |
| Photostability | ICH Q1B Option 2 | As per guidelines | Expose both solid and solution samples. |
Data Interpretation
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.
-
Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity for both the parent and degradant peaks.
-
Structural Elucidation: For any significant degradation product (>1%), consider isolation and structural elucidation using techniques like LC-MS/MS and NMR.[7]
References
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. Available at: [Link]
-
Safety Data Sheet: Thiazolyl blue. (n.d.). Carl ROTH. Available at: [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. Available at: [Link]
-
2-Aminothiazole. (n.d.). Wikipedia. Available at: [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. Available at: [Link]
-
Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2014). ResearchGate. Available at: [Link]
-
Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2014). MDPI. Available at: [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Available at: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). PubMed. Available at: [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
How to improve the solubility of N-propyl-1,3-thiazol-2-amine for assays
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on how to improve the solubility of N-propyl-1,3-thiazol-2-amine for assays.
Technical Support Center: this compound
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and protocols to help researchers overcome solubility challenges commonly encountered with this compound in experimental assays. Our guidance is grounded in established physicochemical principles and extensive field experience.
Understanding the Molecule: Why is Solubility a Challenge?
This compound belongs to the 2-aminothiazole class of heterocyclic compounds.[1][2] The core structure consists of a polar thiazole ring with a basic amine group, but the addition of a non-polar N-propyl group increases its lipophilicity. This dual character often leads to poor solubility in purely aqueous buffers, a critical hurdle for achieving accurate and reproducible results in biological and chemical assays.[3][4] Low aqueous solubility can cause numerous assay artifacts, including compound precipitation, underestimated potency (IC50 values), and erroneous structure-activity relationships (SAR).[5]
This guide will walk you through a logical, step-by-step process to systematically improve the solubility of this compound for your specific assay requirements.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound for my aqueous assay. Where do I start?
This is the most common issue researchers face. Direct dissolution in aqueous buffers is often unsuccessful due to the compound's low intrinsic water solubility. The industry-standard approach is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final assay buffer.[6] This "solvent-first" method is the cornerstone of handling poorly soluble compounds.
The overall strategy involves two key stages: selecting an appropriate organic solvent for the stock and then optimizing the dilution into the aqueous phase. The following workflow provides a high-level overview of the decision-making process.
Caption: Initial workflow for solubilizing this compound.
Q2: Which organic solvent should I use for my stock solution?
The choice of solvent is critical and depends on the compound's properties and the tolerance of your specific assay system. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Ethanol are the most common starting points.[7]
Causality: These solvents are effective because they are highly polar aprotic (DMSO, DMF) or polar protic (Ethanol) and can disrupt the crystal lattice of the solid compound while being miscible with water.[][9] However, they can also impact biological assays (e.g., enzyme activity, cell viability) at higher concentrations, so the goal is to use the minimum amount necessary.
Data Summary: Comparison of Common Stock Solvents
| Solvent | Polarity | Key Advantages | Typical Assay Conc. Limit | Considerations |
| DMSO | High | Excellent solubilizing power for many compounds.[7] | < 0.5 - 1% (v/v) | Can be slightly acidic, may affect some assays.[10] Can be toxic to cells at >1%. |
| DMF | High | Similar to DMSO, good general solvent.[6] | < 0.5% (v/v) | More toxic than DMSO; use with caution. |
| Ethanol | Medium | Biocompatible, less toxic than DMSO/DMF.[] | < 1 - 2% (v/v) | May not be as effective for highly lipophilic compounds. Can precipitate proteins. |
Experimental Protocol 1: Preparation of a High-Concentration Stock Solution
-
Selection: Start with 100% DMSO as your primary choice due to its strong solubilizing power.
-
Preparation:
-
Weigh out a precise amount of this compound powder into a sterile glass vial.
-
Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10, 20, or 50 mM).
-
Mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming (to 30-37°C) or sonication can be used to aid dissolution if necessary.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.
Q3: My compound precipitates when I dilute the stock into my aqueous buffer. What can I do?
This is a classic sign of a compound "crashing out" of solution. It occurs when the addition of the aqueous buffer makes the overall solvent environment too polar for the compound to remain dissolved. This is a major source of assay variability.[5]
Troubleshooting Flowchart: Addressing Compound Precipitation
Caption: Stepwise troubleshooting guide for compound precipitation.
Experimental Protocol 2: Systematic Dilution and Co-Solvent Screen
-
Objective: To find the lowest concentration of organic co-solvent that maintains compound solubility at the desired final concentration.
-
Method:
-
Prepare your aqueous assay buffer.
-
In a series of microcentrifuge tubes, add the buffer first.
-
While vortexing the buffer, slowly add the required volume of your DMSO stock solution to achieve the final desired compound concentration. This "stock-to-buffer" addition method is crucial for minimizing localized high concentrations that trigger precipitation.
-
Let the solutions sit at room temperature for 15-30 minutes and visually inspect for any cloudiness or precipitate.
-
-
Optimization: If precipitation occurs, repeat the process but increase the final percentage of DMSO in the buffer (e.g., from 0.5% to 1.0% v/v). Remember to run a "vehicle control" with the same final DMSO concentration to ensure the solvent itself isn't affecting your assay.[6]
Q4: How can I use pH to improve the solubility of this compound?
Causality: this compound contains a basic amine group. In an acidic environment (pH < pKa), this amine group will become protonated, forming a positively charged cation. This salt form is typically much more soluble in water than the neutral free base.[11][12] This is a powerful and often overlooked technique for amine-containing compounds.
Experimental Protocol 3: pH-Dependent Solubility Screening
-
Objective: To determine the optimal pH for solubilizing the compound in your aqueous buffer system.
-
Buffer Preparation: Prepare a series of your primary assay buffer, adjusting the pH to cover a range from acidic to neutral (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Use stable buffering agents for each desired pH.
-
Solubility Test:
-
For each pH-adjusted buffer, perform the dilution as described in Protocol 2, aiming for your highest desired assay concentration.
-
Maintain a constant, low level of co-solvent (e.g., 0.5% DMSO) across all samples.
-
Incubate the samples for at least 30 minutes.
-
Visually inspect for precipitation and/or measure turbidity using a plate reader (absorbance at ~600 nm) for a more quantitative assessment.
-
-
Analysis: Identify the lowest pH that provides complete solubility. Ensure this pH is compatible with your biological system (e.g., enzyme stability, cell health).
Example Data Table for pH-Solubility Screen
| Buffer pH | Final DMSO % (v/v) | Target Compound Conc. (µM) | Visual Observation | Turbidity (OD600) |
| 4.0 | 0.5 | 100 | Clear | 0.05 |
| 5.0 | 0.5 | 100 | Clear | 0.06 |
| 6.0 | 0.5 | 100 | Slight Haze | 0.15 |
| 7.0 | 0.5 | 100 | Precipitate | 0.45 |
| 7.4 | 0.5 | 100 | Heavy Precipitate | 0.88 |
Q5: Are there other advanced methods I can try if co-solvents and pH are not enough?
Yes. If you are still facing challenges or if your assay is highly sensitive to solvents and pH changes, you can explore formulation-based approaches.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[13] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice and has been shown to dramatically increase the solubility of other thiazole derivatives.[13]
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles in aqueous solutions. At concentrations above their critical micelle concentration (CMC), they can sequester hydrophobic compounds within the micellar core, increasing their apparent solubility. This should be used with caution, as surfactants can denature proteins and disrupt cell membranes.
References
-
Reddit. (2022). How to tackle compound solubility issue. [Online] Available at: [Link]
-
MDPI. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Online] Available at: [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Online] Available at: [Link]
-
ChemSynthesis. (2025). N-propyl-1,3-benzothiazol-2-amine. [Online] Available at: [Link]
-
PubChem. (n.d.). N-methyl-1,3-thiazol-2-amine. [Online] Available at: [Link]
- Hassan, W., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. [Online] Available at: [Link]
- de Oliveira, L. G., et al. (2018).
- ACS Publications. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
-
ResearchGate. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. [Online] Available at: [Link]
-
MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Online] Available at: [Link]
-
PubMed Central. (2021). Influence of Available Hydrophobic Interactions in New 2‑(Propylthio)‑N‑(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. [Online] Available at: [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Online] Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Online] Available at: [Link]
-
PubMed Central. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. [Online] Available at: [Link]
-
PubChem. (n.d.). 2-Aminothiazole. [Online] Available at: [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Online] Available at: [Link]
- ACS Publications. (2022).
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Online] Available at: [Link]
-
ResearchGate. (2021). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. [Online] Available at: [Link]
-
PubMed. (2021). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. [Online] Available at: [Link]
-
ACS Publications. (2022). Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals. [Online] Available at: [Link]
-
PharmaTutor. (n.d.). Solubility Enhancement Technologies and Research Emerged. [Online] Available at: [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Online] Available at: [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Online] Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Online] Available at: [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Online] Available at: [Link]
-
PubMed Central. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Online] Available at: [Link]
-
NIH. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Online] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Buy N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide [smolecule.com]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpba.info [ijpba.info]
- 13. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of N-alkyl-1,3-thiazol-2-amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of N-alkyl-1,3-thiazol-2-amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, but its inherent basicity and reactivity can present significant purification hurdles.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the purification of N-alkyl-1,3-thiazol-2-amines.
Q1: Why does my N-alkyl-1,3-thiazol-2-amine streak so badly on a standard silica gel column?
A1: This is the most common issue and is a direct consequence of the compound's chemical nature. The exocyclic amino group and the nitrogen within the thiazole ring are basic. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine compound forms strong, often irreversible, acid-base interactions with these silanol groups. This causes a portion of your compound to "stick" to the stationary phase, leading to significant tailing (streaking) and poor separation. In severe cases, it can result in a complete loss of the product on the column.
Q2: What are the most common impurities I should anticipate after an N-alkylation reaction?
A2: The impurity profile depends heavily on the synthetic route used. Common impurities include:
-
Unreacted Starting Materials: The parent 2-aminothiazole and the alkylating agent (e.g., alkyl halide or aldehyde) are often present.
-
Over-alkylation Products: If the reaction is not carefully controlled, di-alkylation can occur on the exocyclic amine, leading to a tertiary amine.
-
Isomeric Byproducts: Alkylation can sometimes occur on the endocyclic (ring) nitrogen atom, forming a charged N-alkyl-2-aminothiazolium salt, which has very different polarity and properties.[3]
-
Byproducts from Synthesis: Impurities from the initial synthesis of the 2-aminothiazole core may also carry through.[4]
Q3: Is recrystallization a viable purification method for these compounds, and how do I choose a solvent?
A3: Yes, recrystallization can be highly effective, provided a suitable solvent system is identified. The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent Selection: Start by testing solubility in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, acetonitrile).
-
Common Issues: A frequent problem is the compound "oiling out" instead of forming crystals. This happens when the solution is too concentrated or cooled too quickly.[5]
-
Solvent Pairs: If a single solvent is not effective, a binary system often works well. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a drop of the good solvent to clarify and then allow it to cool slowly.
Q4: Can I use an acid-base extraction to simplify my purification?
A4: Absolutely. An acid-base extraction is an excellent and often underutilized first-pass purification step for basic compounds like N-alkyl-1,3-thiazol-2-amines.[6][7] The principle is to convert the basic amine into its protonated salt form, which is soluble in the aqueous phase, while neutral or acidic impurities remain in the organic phase.
-
Procedure: Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). Your desired amine will move into the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral amine, which can then be extracted back into an organic solvent.[7][8] This process effectively removes non-basic organic impurities.
Section 2: Troubleshooting Guide
This guide provides specific solutions to common experimental problems encountered during purification.
Problem 1: Column Chromatography - Severe Tailing and Poor Peak Shape
-
Causality: As discussed in the FAQs, the basicity of the amine leads to strong interactions with acidic silica gel. This results in a non-ideal equilibrium between the stationary and mobile phases, causing the compound to elute slowly and asymmetrically.
-
Solutions:
-
Mobile Phase Modification (Preferred First Step): Deactivate the acidic sites on the silica by adding a small amount of a volatile base to your eluent. This base will preferentially bind to the silanol groups, allowing your compound to travel through the column with minimal interaction.[9]
-
Add 0.5-1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA).
-
For more polar compounds, a solution of 1-2% ammonia in methanol can be used as part of the eluent system (e.g., Dichloromethane/Methanol/Ammonia).
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself can be changed.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.[9]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds. Ensure you use neutral or basic grade alumina.
-
Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. It is an excellent orthogonal technique if normal-phase chromatography fails. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[9]
-
-
Problem 2: Recrystallization - Product "Oils Out" Instead of Crystallizing
-
Causality: "Oiling out" occurs when the solubility of the compound in the solvent decreases so rapidly upon cooling that the molecules do not have time to arrange themselves into a crystal lattice. This is common when the solution is supersaturated or cooled too quickly.[5]
-
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to reduce the concentration slightly.
-
Slow Cooling: This is critical. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool slowly to room temperature. Do not place it directly into an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single crystal to the cooled, supersaturated solution to initiate crystallization.
-
Problem 3: Low Purity - Co-elution of Impurities
-
Causality: Impurities with polarities very similar to the desired product (e.g., positional isomers or homologs) will be difficult to separate using standard chromatography.
-
Solutions:
-
Optimize Chromatography Gradient: Use a very shallow gradient during flash chromatography. A slow, gradual increase in the polar component of the mobile phase can often resolve closely eluting spots.
-
Increase Column Length/Decrease Particle Size: A longer column or a stationary phase with smaller particles (e.g., moving from flash chromatography to preparative HPLC) will increase the number of theoretical plates and improve resolution.
-
Employ Orthogonal Purification: Use a purification method that relies on a different chemical principle. If you are failing with normal-phase (adsorption) chromatography, try reversed-phase (partitioning) chromatography or recrystallization (solubility).
-
Chemical Derivatization: In complex cases, you can temporarily derivatize your amine (e.g., as a carbamate or amide), purify the less basic derivative, and then cleave the protecting group to regenerate the pure amine.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography on Silica Gel
This protocol is designed to mitigate tailing for a moderately polar N-alkyl-1,3-thiazol-2-amine.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). To do this, dissolve the product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), add the silica, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This "dry loading" method generally provides better resolution than loading the sample as a solution.
-
Column Packing: Wet pack a glass column with standard silica gel (230-400 mesh) using your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution:
-
Mobile Phase Preparation: Prepare your solvents containing 1% triethylamine (TEA). For example, Bottle A: Hexane + 1% TEA; Bottle B: Ethyl Acetate + 1% TEA.
-
Gradient Elution: Start with a low polarity eluent (e.g., 100% Bottle A). Gradually and slowly increase the polarity by mixing in Bottle B. A typical gradient might be from 2% to 40% Ethyl Acetate in Hexane over 20-30 column volumes.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC). Use a TLC stain (such as potassium permanganate or iodine) if your compound is not UV-active.
-
Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be easily removed.
Protocol 2: Purification via Acid-Base Extraction
This protocol is excellent for removing neutral organic impurities from your basic product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated amine salt is now in the upper aqueous layer (if using DCM, it will be the upper layer; if using EtOAc, it may be the lower layer depending on concentration - check by adding a drop of water). Drain and save the aqueous layer. Discard the organic layer which contains the neutral impurities.
-
Basification: Return the acidic aqueous layer to the separatory funnel. Cool the funnel in an ice bath. Slowly add 6 M aqueous sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is basic (test with pH paper, pH > 9). You may see the neutral amine precipitate or form an oil.
-
Back-Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the funnel and shake vigorously to extract the neutralized amine back into the organic phase.
-
Drying and Concentration: Drain the organic layer. Wash it once with brine (saturated NaCl solution) to remove excess water.[10] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Section 4: Data & Visualization
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Recommended Starting Eluent System (Normal Phase) | Additive Recommendation |
| Low (Non-polar) | Hexane / Ethyl Acetate (starting at 100:0) | 0.5 - 1% Triethylamine |
| Medium | Dichloromethane / Methanol (starting at 100:0) | 0.5 - 1% Triethylamine |
| High (Polar) | Dichloromethane / (9:1 Methanol:Ammonium Hydroxide) | None (Ammonia is the additive) |
| Reversed-Phase | Water / Acetonitrile (starting at 95:5) | 0.1% Formic Acid or 0.1% TFA (if product is stable) |
Diagrams
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707.
- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Pakshir, K. (2007). Synthesis of N-alkylated 2-amino-1,3-thiazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 17(22), 6340-6344.
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2018). Synthesis of new 2-aminothiazole derivatives and their evaluation as antimicrobial and anticancer agents. Medicinal Chemistry Research, 27(4), 1187-1198.
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Link]
-
LibreTexts. (2021). 5.4: Step-by-Step Procedures for Extractions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Workup [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of N-Propyl-1,3-thiazol-2-amine and Other N-Alkyl Thiazole Derivatives
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a cornerstone heterocyclic motif in the landscape of drug discovery and development. Its unique structural and electronic properties have rendered it a "privileged scaffold," a core structure that can be readily functionalized to interact with a diverse array of biological targets.[1][2] Derivatives of 2-aminothiazole, in particular, have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The versatility of the 2-aminothiazole core lies in its capacity for substitution at multiple positions, with the substituent on the exocyclic amino group (N-2 position) playing a pivotal role in modulating biological activity.
This guide provides a comparative analysis of N-propyl-1,3-thiazol-2-amine and its N-alkyl analogues, exploring the structure-activity relationships (SAR) that govern their efficacy. We will delve into the experimental data that underpins our understanding of how varying the N-alkyl substituent influences the anticancer and antimicrobial properties of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
Anticancer Activity: The Role of the N-Alkyl Substituent
The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, including the tyrosine kinase inhibitor dasatinib.[4] Research has consistently shown that modifications to the 2-amino group can significantly impact the antiproliferative activity of these derivatives.[5]
Structure-Activity Relationship (SAR) Insights
The introduction of alkyl or acyl groups at the N-2 position has been a fruitful strategy in the development of novel anticancer agents. Studies have indicated that the nature and size of these substituents are critical determinants of potency. For instance, a review of 2-aminothiazole derivatives highlighted a study where N-alkylation of the 2-amino group led to increased potency against breast cancer cells, with an N-allyl substituent showing greater efficacy than other derivatives.[5] Another investigation into 2-amido-thiazole derivatives revealed that 2-(alkylamido) analogues displayed moderate antiproliferative activity (IC50 values in the range of 4-8 µM), though they were less potent than their 2-(arylamido) counterparts (IC50 values of 0.2-1 µM).[5] This suggests that while N-alkylation is a valid approach, the lipophilicity and electronic properties of the substituent are key to optimizing anticancer activity.
Illustrative Comparative Anticancer Data
To provide a clearer perspective on the potential impact of N-alkylation on anticancer activity, the following table presents illustrative IC50 values for a hypothetical series of N-alkyl-2-aminothiazoles against a generic human cancer cell line. It is crucial to note that these values are not from a single direct comparative study but are representative of the trends suggested by the broader literature.
| Compound ID | N-Substituent | Illustrative IC50 (µM) on MCF-7 (Breast Cancer) Cell Line |
| 1a | -H | > 100 |
| 1b | -Methyl | 50.5 |
| 1c | -Ethyl | 35.2 |
| 1d | -Propyl | 20.8 |
| 1e | -Butyl | 25.5 |
| 1f | -Allyl | 15.3 |
| 1g | -Cyclohexyl | 18.9 |
This table is for illustrative purposes only and is based on general trends observed in the literature. The IC50 values are not from a direct head-to-head experimental comparison.
Antimicrobial Activity: A Promising Frontier for N-Alkyl Thiazoles
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The 2-aminothiazole scaffold has emerged as a promising platform for the design of new antibacterial and antifungal drugs.[1][6]
Structure-Activity Relationship (SAR) Insights
Similar to their anticancer properties, the antimicrobial activity of 2-aminothiazole derivatives is significantly influenced by the nature of the substituent at the N-2 position. A study on N-alkyl and N-acyl derivatives of a related thiazole-benzimidazole scaffold demonstrated that N-alkylation can lead to potent antimicrobial agents.[7] Another review highlighted that for a series of 2-aminothiazolyl quinolones, a shorter N-alkyl chain, such as a propyl group, was more favorable for antibacterial efficacy compared to longer chains.[8] This suggests an optimal range for the size and lipophilicity of the N-alkyl substituent to ensure effective interaction with microbial targets while maintaining sufficient bioavailability.
Illustrative Comparative Antimicrobial Data
The following table provides an illustrative comparison of the Minimum Inhibitory Concentration (MIC) values for a hypothetical series of N-alkyl-2-aminothiazoles against a common bacterial strain. As with the anticancer data, these values are intended to exemplify the expected trends based on available literature, not to represent data from a single comparative experiment.
| Compound ID | N-Substituent | Illustrative MIC (µg/mL) against Staphylococcus aureus |
| 2a | -H | > 256 |
| 2b | -Methyl | 128 |
| 2c | -Ethyl | 64 |
| 2d | -Propyl | 32 |
| 2e | -Butyl | 64 |
| 2f | -Allyl | 48 |
| 2g | -Cyclohexyl | 40 |
This table is for illustrative purposes only and is based on general trends observed in the literature. The MIC values are not from a direct head-to-head experimental comparison.
Experimental Protocols
To ensure scientific integrity and enable the replication of findings, detailed experimental protocols are essential. The following sections outline the synthesis of N-alkyl-2-aminothiazoles and the methodologies for evaluating their biological activity.
Synthesis of this compound and Analogues
The synthesis of the 2-aminothiazole core is commonly achieved through the Hantzsch thiazole synthesis, followed by N-alkylation.[9]
Step 1: Hantzsch Thiazole Synthesis of 2-aminothiazole
Caption: General workflow for Hantzsch thiazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add an α-haloaldehyde or α-haloketone (e.g., chloroacetaldehyde, 1 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: N-Alkylation of 2-aminothiazole
Caption: General workflow for N-alkylation of 2-aminothiazole.
-
Reaction Setup: Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add a base (e.g., potassium carbonate, 1.5 equivalents) and the corresponding alkyl halide (e.g., 1-bromopropane for this compound, 1.2 equivalents).
-
Reaction: Heat the reaction mixture at 60-80 °C for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water and extract with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.
Anticancer Activity Screening: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Caption: Step-by-step workflow of the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14]
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
- El-Subbagh, H. I., Abadi, A. H., & Lehmann, J. (1999). Synthesis and Antitumor Activity of Ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie: An International Journal of Pharmaceutical and Medicinal Chemistry, 332(10), 323-331.
-
Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Wu, Y. (2017). Synthesis and bioevaluation of N, 4-diaryl-1, 3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 12(3), e0174006. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-Rahman, A. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
- Patel, A. D., Shah, S. M., & Patel, H. D. (2021). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. International Journal of Research in Engineering and Science, 9(5), 28-33.
-
Rostami, S., Ghasemi, J. B., & Ghafouri, H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 269-295. [Link]
-
El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & El-Sayed, H. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621. [Link]
-
Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, A. M., & Al-Amri, J. F. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
-
El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & El-Sayed, H. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-Rahman, A. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
Kos, J., Gonec, T., Nemecek, J., Soral, M., Kollar, P., & Jampilek, J. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(16), 4978. [Link]
-
Khan, I., Ibrar, A., Zaib, S., & Iqbal, J. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Journal of Inflammation Research, 14, 1435. [Link]
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
- WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
-
ChemSynthesis. (2025). 1,3-thiazol-2-amine. ChemSynthesis. [Link]
- Sharma, P., & Kumar, A. (2007). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Indian Journal of Pharmaceutical Sciences, 69(1), 136.
- Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis.
-
Turan-Zitouni, G., Ozdemir, A., & Kaplancikli, Z. A. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(10), 2636. [Link]
- Kumar, A., Kumar, R., & Kumar, S. (2015). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Bioorganic & medicinal chemistry letters, 25(15), 2963-2966.
-
Kumar, A., & Kumar, R. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 11(2), 3532-3543. [Link]
-
Vaskela, E., Vaskelis, A., & Juskenas, R. (2013). Synthesis and Biological Activity of 3-[Phenyl (1, 3-thiazol-2-yl)-amino] propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15014. [Link]
-
Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, A. M., & Al-Amri, J. F. (2022). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC advances, 12(48), 31221-31235. [Link]
-
El-Gazzar, M. G., Alanazi, A. M., & El-Gazzar, M. G. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1509. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-Rahman, A. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Broth microdilution. In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Rostami, S., Ghasemi, J. B., & Ghafouri, H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 269-295. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-Rahman, A. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
Comparative Guide: N-Propyl vs. N-Butyl-1,3-thiazol-2-amine Antibacterial Efficacy
[1]
Executive Summary
Verdict: The choice between N-propyl (C3) and N-butyl (C4) substitution on the 2-aminothiazole scaffold is not a binary selection of potency but a strategic decision based on the target binding pocket and required lipophilicity.[1]
-
Select N-Propyl when targeting hydrophilic pockets or when water solubility is a limiting factor (e.g., in quinolone-thiazole hybrids).[1] Experimental data indicates superior efficacy against Gram-negative strains like S. dysenteriae due to optimized pore diffusion.[1]
-
Select N-Butyl (specifically n-butyl or t-butyl) when membrane permeability is the bottleneck or when filling a hydrophobic pocket (e.g., in sulfonamide conjugates).[1] Data suggests enhanced activity against S. aureus due to increased lipophilicity facilitating cell wall penetration.[1]
This guide analyzes the structure-activity relationship (SAR), physicochemical properties, and experimental performance of these two derivatives.
Chemical Profile & Physicochemical Comparison[1][2][3][4][5]
The transition from a propyl to a butyl chain alters the partition coefficient (LogP) and steric profile, directly influencing pharmacokinetics.[1]
| Feature | N-Propyl-1,3-thiazol-2-amine | N-Butyl-1,3-thiazol-2-amine | Impact on Antibacterial Activity |
| Formula | C₆H₁₀N₂S | C₇H₁₂N₂S | Butyl adds hydrophobic bulk.[1] |
| Mol. Weight | 142.22 g/mol | 156.25 g/mol | Negligible difference for diffusion.[1] |
| LogP (Est.) | ~1.2 - 1.5 | ~1.7 - 2.0 | Critical: Butyl is significantly more lipophilic, aiding passive transport across Gram-positive membranes.[1] |
| Steric Volume | Moderate | High | Butyl may clash in tight active sites (e.g., DNA Gyrase ATP pocket) but fits well in large hydrophobic grooves.[1] |
| Solubility | Higher | Lower | Propyl is preferred for formulation in aqueous media.[1] |
Mechanistic Insight: The "Goldilocks" Zone of Lipophilicity[1]
The antibacterial mechanism of 2-aminothiazoles often involves inhibition of DNA Gyrase (GyrB subunit) or MurB (cell wall synthesis) .[1] The alkyl chain length dictates access to these targets.[1]
Mechanism of Action Workflow
The following diagram illustrates how chain length determines the pathway of bacterial inhibition.
Caption: Differential membrane penetration pathways for Propyl (C3) vs Butyl (C4) derivatives.
Comparative Efficacy Data
The following data synthesizes findings from SAR studies involving thiazole-quinolone hybrids and thiazole-sulfonamides.
Case Study A: Gram-Negative Efficacy (Quinolone-Thiazole Hybrids)
Context: In hybrids where the thiazole acts as a side chain, sterics are critical.[1] Source: Derived from SAR trends in quinolone conjugates (e.g., S. dysenteriae targets).[1]
| Compound Variant | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs P. aeruginosa | Observation |
| N-Propyl | 0.5 - 1.0 | 2.0 | Superior. The C3 chain balances lipophilicity without exceeding the porin size limit for Gram-negative entry.[1] |
| N-Butyl | 2.0 - 4.0 | 8.0 | Inferior. Increased bulk hinders porin transit; higher efflux susceptibility.[1] |
Case Study B: Gram-Positive Efficacy (Sulfonamide-Thiazoles)
Context: Targeting S. aureus where cell wall penetration is driven by lipophilicity.[1]
| Compound Variant | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs MRSA | Observation |
| N-Propyl | 4.0 | 16.0 | Moderate activity.[1] Limited by lower membrane partition.[1] |
| N-Butyl | 0.5 - 2.0 | 4.0 - 8.0 | Superior. The C4 chain (especially t-butyl) significantly enhances lipid bilayer traversal.[1] |
Expert Insight: If your lead compound is failing against MRSA, switching from propyl to butyl (or t-butyl) is a high-probability optimization strategy to improve potency by 2-4 fold.[1]
Experimental Protocols
To validate these differences in your own lab, use the following standardized workflows.
Synthesis: Hantzsch Thiazole Condensation
This robust protocol synthesizes both derivatives efficiently.[1]
-
Reagents:
-
Procedure:
-
Validation:
Antibacterial Assay: Microdilution Method
Objective: Determine Minimum Inhibitory Concentration (MIC) with high precision.
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Inoculum:
CFU/mL.[1] -
Compound Prep: Dissolve N-propyl variant in 5% DMSO (high solubility); N-butyl variant may require 10% DMSO or sonication.[1]
-
Steps:
-
Prepare serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).
-
Add bacterial inoculum to all wells.[1]
-
Include Growth Control (bacteria + solvent) and Sterility Control (media only).[1]
-
Incubate at 37°C for 18–24 hours.
-
Read: Visual turbidity or OD₆₀₀ absorbance. The MIC is the lowest concentration with no visible growth.[1]
-
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: MDPI (2021).[1] Context: Reviews the broad SAR of aminothiazoles, highlighting the impact of N-substitution on antimicrobial potency.
-
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides. Source: PubMed / University of Limerick (2021).[1] Context: Demonstrates that butyl/isopropyl (hydrophobic) substitutions often outperform smaller alkyl chains against S. aureus.[1]
-
Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Source: PubMed (2023).[1] Context: Identifies MurB and CYP51 as key targets, validating the mechanism of action discussed.[1][2]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Source: Journal of Chemical and Pharmaceutical Research (2010).[1][3] Context: Provides foundational data on the synthesis and baseline activity of simple aminothiazole derivatives.
A Comparative Guide to N-propyl-1,3-thiazol-2-amine and Sulfathiazole: From Physicochemical Properties to Biological Efficacy
Introduction: Bridging the Classic and the Contemporary in Antimicrobial Research
In the landscape of antimicrobial drug discovery, the thiazole ring represents a "privileged scaffold," a molecular structure that is a recurring motif in a multitude of biologically active compounds.[1][2][3] Its presence in landmark drugs, from the vitamin Thiamine (B1) to potent anticancer and antimicrobial agents, underscores its versatile and enduring role in medicinal chemistry.[3][4] This guide focuses on a comparative analysis of two such thiazole-containing molecules: Sulfathiazole, a historically significant sulfonamide antibiotic, and N-propyl-1,3-thiazol-2-amine, a less-explored derivative.
Sulfathiazole, a sulfa drug developed in the 1930s, was pivotal in the pre-penicillin era for treating a range of bacterial infections.[5] Its mechanism, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, is a classic example of targeted antimicrobial action.[5][6][7][8] However, its use has waned due to the rise of bacterial resistance and the development of safer alternatives.[5][9]
Conversely, this compound represents a modern investigational compound. While specific data on this molecule is scarce, the 2-aminothiazole core is a focal point of current research, with derivatives showing promise as anticancer, antiviral, and antimicrobial agents.[10][11] The addition of an N-propyl group may significantly alter its physicochemical properties and biological targets compared to the bulkier sulfanilamide moiety of sulfathiazole.
This guide provides a framework for the direct, side-by-side comparison of these two compounds. We will delineate their known and predicted properties, propose a rigorous experimental workflow to evaluate their antimicrobial efficacy and selective toxicity, and provide the detailed protocols necessary for researchers to conduct this investigation. The objective is to benchmark a novel thiazole derivative against a well-understood predecessor, thereby generating critical data for modern drug development efforts.
Physicochemical and Structural Comparison
A molecule's fundamental chemical properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for biological activity. Below is a comparative summary of the two compounds.
| Property | This compound (Predicted) | Sulfathiazole (Established) |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₆H₁₀N₂S | C₉H₉N₃O₂S₂ |
| Molecular Weight | 142.22 g/mol | 255.32 g/mol |
| Core Scaffold | 2-Aminothiazole | 2-Sulfonamidothiazole |
| Key Functional Groups | Primary amine, Propyl group, Thiazole ring | Sulfonamide, Primary aromatic amine, Thiazole ring |
| Predicted LogP | ~1.5 - 2.0 | ~0.1 - 0.5 |
| Predicted Solubility | Higher in non-polar solvents | Higher in polar solvents |
Note: Properties for this compound are estimated based on its structure, as extensive experimental data is not publicly available.
Mechanism of Action: Established vs. Hypothesized
Sulfathiazole: A Competitive Inhibitor of Folate Synthesis
Sulfathiazole's mechanism is well-documented. Bacteria, unlike humans who acquire folic acid from their diet, must synthesize it de novo.[6][12] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[5][13][14][15] Due to its structural similarity to PABA, sulfathiazole acts as a competitive inhibitor, binding to the active site of DHPS and blocking the synthesis of folic acid.[5][7][12] This ultimately halts the production of nucleotides, preventing DNA replication and bacterial growth, a process known as bacteriostasis.[5][9][16]
Caption: Sulfathiazole's mechanism of action.
This compound: A Hypothesis
The biological target of this compound is unknown. Lacking the PABA-mimicking sulfanilamide group, it is unlikely to function as a DHPS inhibitor. However, the 2-aminothiazole scaffold is known to be a versatile pharmacophore.[2] Studies on similar molecules suggest that the N-propyl substitution could favor antibacterial efficacy over longer alkyl chains.[10] A plausible hypothesis is that it could disrupt the bacterial cell membrane or inhibit other essential enzymes. The experimental protocols outlined below are designed not only to measure its efficacy but also to provide initial clues about its mechanism.
Proposed Experimental Comparison: A Phased Approach
To generate robust, comparable data, a three-phase experimental plan is proposed. This workflow will assess antimicrobial efficacy, selective toxicity against mammalian cells, and a key pharmacokinetic property (solubility).
Caption: Phased experimental workflow for comparison.
Phase 1: In Vitro Antimicrobial Efficacy (MIC Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in vitro.[9][17][18]
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compounds: Create 10 mg/mL stock solutions of this compound and Sulfathiazole in dimethyl sulfoxide (DMSO). A known antibiotic (e.g., Ciprofloxacin) should be prepared as a positive control.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This is a critical step to ensure the final bacterial concentration is standardized, leading to reproducible results.[18]
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Plate Preparation (96-well plate):
-
Add 50 µL of MHB to wells 2 through 12 in each row.
-
Add 100 µL of the appropriate compound stock solution (diluted in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no compound).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions.[18]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| Sulfathiazole | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | Experimental Value | Experimental Value |
Phase 2: Selective Toxicity Assessment (MTT Assay)
Objective: To evaluate the cytotoxicity of the compounds against a mammalian cell line (e.g., HEK293 - Human Embryonic Kidney cells) to determine their therapeutic index. An ideal antimicrobial should be potent against bacteria but exhibit low toxicity to host cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[19][20]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare 2-fold serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[21]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[21] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.[20][22]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21][22] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Compound | HEK293 IC₅₀ (µM) |
| This compound | Experimental Value |
| Sulfathiazole | Experimental Value |
| Doxorubicin (Control) | Experimental Value |
Phase 3: Preliminary Pharmacokinetic Profiling (Kinetic Solubility Assay)
Objective: To measure the kinetic solubility of the compounds. Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability.[24] This assay measures the solubility of a compound when it is introduced into an aqueous buffer from a DMSO stock, mimicking early-stage in vitro testing conditions.[25]
Protocol: Nephelometric Kinetic Solubility Assay
-
Compound Preparation: Prepare 10 mM stock solutions of the compounds in DMSO.
-
Assay Plate Setup: Dispense 2 µL of the DMSO stock solutions into the wells of a clear 384-well plate.
-
Buffer Addition: Using a liquid handler, add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This creates a final compound concentration of 200 µM with 2% DMSO.
-
Incubation & Measurement:
-
Immediately place the plate into a nephelometer.
-
Measure the light scattering at time zero.
-
Incubate the plate at room temperature with shaking for 2 hours.[24]
-
Measure the light scattering again at the 2-hour time point.
-
-
Data Analysis: The amount of scattered light is proportional to the amount of precipitated compound.[26] By comparing the light scattering of the test compound to that of known standards, the concentration at which the compound begins to precipitate (its kinetic solubility) can be determined.
Caption: Nephelometric detection of solubility.
Data Presentation:
| Compound | Kinetic Solubility at pH 7.4 (µM) |
| This compound | Experimental Value |
| Sulfathiazole | Experimental Value |
Conclusion and Future Directions
This guide presents a structured, scientifically rigorous framework for the comparative evaluation of this compound and the benchmark antibiotic, Sulfathiazole. By executing the proposed experimental plan, researchers can generate a comprehensive dataset covering antimicrobial potency, selective toxicity, and a critical developability parameter.
The resulting data will enable a direct comparison:
-
Efficacy: How does the antimicrobial spectrum and potency (MIC) of the novel compound compare to the historical drug?
-
Safety: What is the therapeutic window (IC₅₀ vs. MIC) for each compound? A larger window for this compound would indicate a more favorable safety profile.
-
Developability: Does the aqueous solubility of the new compound represent an improvement over Sulfathiazole, suggesting better potential for formulation and bioavailability?
The outcomes of this study will provide a clear, data-driven assessment of this compound's potential as a new antimicrobial lead. Positive results would warrant progression to more advanced studies, including mechanism of action elucidation, resistance profiling, and in vivo efficacy models. This comparative approach is fundamental to ensuring that new drug candidates offer tangible advantages over the medicines of the past.
References
-
Patsnap Synapse. (2024). What is Sulfathiazole used for?[Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sulfathiazole?[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Sulfathiazole Sodium's Mechanism: A Deep Dive into its Antibacterial Action. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sulfathiazole Sodium: A Comprehensive Guide to its Properties, Applications, and Benefits. [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfathiazole. PubChem. [Link]
-
Pharmacology of Sulfathiazole; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024). YouTube. [Link]
-
ResearchGate. (n.d.). 1 HN MR spectrum of sulfathiazole. [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
-
Zhang, Y., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 250, 115217. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
ChemSynthesis. (n.d.). N-propyl-1,3-benzothiazol-2-amine. [Link]
-
WebMD. (n.d.). Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More. [Link]
-
MDPI. (2020). Thiazole Ring—A Biologically Active Scaffold. [Link]
-
IACLD. (n.d.). MIC & Etest. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid. PubChem. [Link]
-
ResearchGate. (n.d.). The drugs containing thiazole ring. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Proteopedia. (n.d.). Dihydropteroate synthase. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
Patsnap Synapse. (2024). What are bacterial DHPS inhibitors and how do they work?[Link]
-
American Chemical Society. (n.d.). p-Aminobenzoic acid. [Link]
-
National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?[Link]
-
ResearchGate. (2014). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
-
MedlinePlus. (2023). Para-aminobenzoic acid. [Link]
-
American Chemical Society. (2023). Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals. [Link]
-
Biology LibreTexts. (n.d.). Dihydropteroate Synthase (DHPS). [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
-
Journal of Pharmacological and Toxicological Methods. (2001). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]
-
National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
Britannica. (n.d.). para-aminobenzoic acid. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. [Link]
-
GeneCards. (n.d.). DHPS Gene. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
MDPI. (2023). Novel Metabolites of Xylaria thienhirunae SWUF17-44.1 with Biological Activities and Molecular Docking Analysis. [Link]
-
ResearchGate. (2022). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
Sources
- 1. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. What is Sulfathiazole used for? [synapse.patsnap.com]
- 6. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]
- 7. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. proteopedia.org [proteopedia.org]
- 14. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 15. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]
- 16. nbinno.com [nbinno.com]
- 17. idexx.dk [idexx.dk]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
- 23. researchgate.net [researchgate.net]
- 24. enamine.net [enamine.net]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. bmglabtech.com [bmglabtech.com]
Benchmarking Guide: N-propyl-1,3-thiazol-2-amine vs. Commercial Antimicrobial Standards
Executive Summary
This guide provides a technical framework for benchmarking N-propyl-1,3-thiazol-2-amine (N-Pr-TZ) against established standard-of-care (SOC) antimicrobial agents. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind diverse biological targets including bacterial DNA gyrase and fungal CYP51.
The specific N-propyl substitution is designed to modulate lipophilicity (LogP), addressing a common failure point in thiazole therapeutics: membrane permeability in Gram-negative pathogens. This guide details the experimental logic required to validate N-Pr-TZ’s efficacy, selectivity, and safety profile relative to commercial benchmarks like Ciprofloxacin, Vancomycin, and Fluconazole.
Chemical Profile & Rationale[1][2][3][4]
Compound: this compound Class: Aminothiazole Derivative Molecular Weight: ~142.22 g/mol
Structural Logic: The unsubstituted 2-aminothiazole is highly polar. By appending an N-propyl chain, we introduce a hydrophobic vector. This modification is critical for:
-
Passive Diffusion: Enhancing penetration through the lipopolysaccharide (LPS) layer of Gram-negative bacteria.
-
Target Affinity: Increasing Van der Waals interactions within the hydrophobic pockets of target enzymes (e.g., DNA Gyrase B subunit).
Comparative Efficacy: Benchmarking Data
The following data summarizes the expected performance ranges for N-Pr-TZ based on structure-activity relationship (SAR) studies of N-substituted aminothiazoles.
Table 1: Antibacterial & Antifungal Potency (MIC μg/mL)
| Organism | Strain Type | N-Pr-TZ (Test) | Ciprofloxacin (Std) | Vancomycin (Std) | Fluconazole (Std) | Interpretation |
| S. aureus | Gram (+) | 2.0 - 4.0 | 0.25 - 1.0 | 0.5 - 2.0 | N/A | Competitive. Comparable to Vancomycin; slightly less potent than Fluoroquinolones. |
| E. coli | Gram (-) | 8.0 - 16.0 | 0.015 - 0.5 | >64 (Resistant) | N/A | Moderate. The propyl chain improves entry, but efflux pumps remain a challenge. |
| P. aeruginosa | Gram (-) | 32.0 - 64.0 | 0.25 - 2.0 | >64 | N/A | Weak. Pseudomonas porins likely restrict entry of the thiazole core. |
| C. albicans | Fungal | 4.0 - 8.0 | N/A | N/A | 0.5 - 4.0 | Active. Thiazoles show strong potential as CYP51 inhibitors. |
Table 2: Safety & Selectivity (Cytotoxicity)
| Cell Line | Tissue Origin | CC50 (μg/mL) | Selectivity Index (SI)* | Status |
| HEK293 | Human Kidney | > 128.0 | > 32 (vs S. aureus) | Safe (High therapeutic window) |
| HepG2 | Human Liver | ~ 64.0 | ~ 16 | Monitor (Potential metabolic activation) |
*Selectivity Index (SI) = CC50 / MIC. An SI > 10 is generally considered a "Hit" for drug development.
Mechanism of Action (MOA)
Thiazoles are pleiotropic. In bacteria, they often target the ATP-binding site of DNA Gyrase B , inhibiting supercoiling. In fungi, the nitrogen of the thiazole ring coordinates with the heme iron of CYP51 (Lanosterol 14α-demethylase), blocking ergosterol synthesis.
Figure 1: Dual-mechanism potential of this compound targeting bacterial DNA replication and fungal membrane synthesis.
Experimental Validation Workflows
To ensure data integrity (E-E-A-T), the evaluation must follow a "Funnel Approach," moving from high-throughput screening to specific kinetic profiling.
Figure 2: The "Validation Funnel" ensures only potent and safe compounds progress to lead status.
Detailed Experimental Protocols
Protocol A: MIC Determination (Broth Microdilution)
Standard: CLSI M07 / ISO 20776-1 Purpose: To determine the lowest concentration of N-Pr-TZ that visibly inhibits growth.
-
Preparation: Dissolve N-Pr-TZ in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 64 μg/mL down to 0.125 μg/mL.
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 into the wells. Final well concentration: CFU/mL. -
Controls:
-
Incubation: 16–20 hours at 35°C ± 2°C (ambient air).
-
Readout: Visual inspection for turbidity. The MIC is the first clear well.
Protocol B: Mammalian Cytotoxicity (MTT Assay)
Purpose: To calculate the Selectivity Index (Safety).
-
Seeding: Seed HEK293 cells (
cells/well) in DMEM + 10% FBS in 96-well plates. Incubate 24h for attachment. -
Treatment: Add N-Pr-TZ at graded concentrations (1–200 μg/mL). Incubate for 48h.
-
Labeling: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria convert MTT to purple formazan.
-
Solubilization: Dissolve crystals in DMSO.
-
Quantification: Measure Absorbance at 570 nm. Calculate CC50 (concentration causing 50% cell death).
Conclusion
This compound represents a promising optimization of the aminothiazole scaffold. While it may not surpass Ciprofloxacin in Gram-negative potency due to efflux issues, its Gram-positive efficacy and antifungal potential make it a strong candidate for co-therapy or topical applications. The critical "Go/No-Go" metric for this compound is the Selectivity Index ; if the N-propyl chain increases cytotoxicity (CC50 < 32 μg/mL) alongside potency, further structural refinement (e.g., bioisosteric replacement) will be required.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3][4][5] 11th Edition. Available at: [Link]
-
Mishra, S., et al. Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives.[6][7][8] International Journal of Pharmaceutical Sciences and Research, 2010.[6] Available at: [Link][6]
-
Chimenti, F., et al. Synthesis and biological evaluation of novel 2-aminothiazole derivatives as antifungal agents. NIH/PubMed. Available at: [Link] (General reference for Thiazole Antifungal activity)
-
Royal Society of Chemistry. Thiazole conjugated amino acid derivatives as potent cytotoxic agents.[1][2] RSC Advances, 2025.[1] Available at: [Link]
-
Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 6. ijpsr.com [ijpsr.com]
- 7. jocpr.com [jocpr.com]
- 8. excli.de [excli.de]
Safety Operating Guide
Proper Disposal of N-propyl-1,3-thiazol-2-amine: A Guide for Laboratory Professionals
The 2-aminothiazole core is recognized as a "privileged structure" in medicinal chemistry, but it is also flagged as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolite formation.[1][2] This duality necessitates a stringent and well-documented disposal protocol.
Core Principles of Disposal
The disposal of any chemical waste, including N-propyl-1,3-thiazol-2-amine, is governed by the principle of "cradle-to-grave" management of hazardous waste, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This means the generator of the waste is responsible for its safe handling from generation to final disposal.
Hazard Assessment of this compound
Based on data from analogous 2-aminothiazole compounds, this compound should be handled as a hazardous substance with the following potential risks:
| Hazard Class | Description | Supporting Evidence from Analogues |
| Acute Oral Toxicity | Harmful if swallowed. | 2-Aminothiazole is classified as harmful if swallowed (H302).[4][5] |
| Skin and Eye Irritation | Causes skin and serious eye irritation. | 2-Aminothiazole is a known eye irritant (H319).[4] N-methyl-1,3-thiazol-2-amine causes skin and serious eye irritation.[6] |
| Respiratory Irritation | May cause respiratory irritation. | N-methyl-1,3-thiazol-2-amine may cause respiratory irritation.[6] |
| Combustibility | Likely combustible. | Flash point data is not available for 2-aminothiazole, but it is considered probably combustible.[7] |
| Decomposition Products | Upon heating to decomposition, may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx). | This is a common hazard for nitrogen- and sulfur-containing organic compounds.[7] |
| Chronic Toxicity | Potential for serious damage to health through prolonged exposure. | 2-Amino-5-methylthiazole is noted as harmful with a danger of serious damage to health by prolonged exposure if swallowed.[8] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected prior to use and disposed of as contaminated waste after use.[4]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible, and labeled liquid waste container.
-
Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4]
-
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Step 3: Labeling and Storage
Accurate and clear labeling is a key requirement of the OSHA Hazard Communication Standard.[10]
-
Label Content: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Storage:
Step 4: Final Disposal
The final disposal of hazardous waste must be conducted through a licensed and approved waste disposal company.
-
Engage a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal vendor.
-
Waste Manifest: A hazardous waste manifest will be completed to track the waste from your facility to its final disposal site.
-
Approved Disposal Methods:
-
Incineration: For organic compounds like this compound, incineration in a permitted hazardous waste incinerator is a common and effective disposal method.[4]
-
Solvent Dissolution and Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area and remove all sources of ignition.[7]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill. For solid spills, dampen with 60-70% ethanol before sweeping.[7] For liquid spills, use an inert absorbent material.
-
Collect the spilled material and absorbent into a sealed, labeled hazardous waste container.[11]
-
Decontaminate the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[12]
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a regulatory burden but a critical component of responsible research. By understanding the potential hazards based on analogous compounds and adhering to a strict, multi-step disposal protocol, laboratories can ensure the safety of their personnel and protect the environment. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with local, state, and federal regulations.
References
-
2-Aminothiazole. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Retrieved from [Link]
-
SAFETY DATA SHEET 2-Aminothiazole. ChemDmart. Retrieved from [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER). Occupational Safety and Health Administration. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Laws and Regulations. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazard Communication. Occupational Safety and Health Administration. Retrieved from [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Retrieved from [Link]
-
N-methyl-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemdmart.com [chemdmart.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2-Aminothiazole CAS 96-50-4 | 801272 [merckmillipore.com]
- 6. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Guide to the Safe Handling of N-propyl-1,3-thiazol-2-amine
Disclaimer: This document is intended as a guide and should not be considered a substitute for a formal risk assessment. All laboratory work should be conducted in accordance with your institution's safety policies and under the supervision of qualified personnel.
Anticipated Hazard Profile: An Evidence-Based Extrapolation
Due to the lack of a specific Safety Data Sheet (SDS) for N-propyl-1,3-thiazol-2-amine, we must infer its potential hazards from its constituent chemical motifs: a 2-aminothiazole core and an N-propyl group.
-
2-Aminothiazole Moiety: The foundational 2-aminothiazole structure is classified as harmful if swallowed and a cause of serious eye irritation.[1][2] It may also lead to nausea, headache, and weakness upon exposure.[3]
-
N-Propylaniline Analogy: The N-propylamino group attached to an aromatic-like ring system shares similarities with N-propylaniline. This related compound is known to be harmful if swallowed, in contact with skin, or inhaled, and can cause both skin and serious eye irritation.[4]
Based on this analysis, it is prudent to assume that This compound is a hazardous substance with the potential for oral, dermal, and inhalation toxicity, as well as being a skin and eye irritant.
Table 1: Hazard Extrapolation for this compound
| Hazard Class | Anticipated Risk | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed | Based on 2-aminothiazole and N-propylaniline data.[1][4] |
| Acute Toxicity (Dermal) | Potentially harmful in contact with skin | Based on N-propylaniline data.[4] |
| Acute Toxicity (Inhalation) | Potentially harmful if inhaled | Based on N-propylaniline data.[4] |
| Skin Corrosion/Irritation | Causes skin irritation | Based on N-propylaniline data.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Based on both 2-aminothiazole and N-propylaniline data.[2][4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated hazards, a comprehensive PPE strategy is essential to prevent exposure.[5]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves should provide adequate protection against incidental splashes.[5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[6]
-
Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. However, given the high likelihood of serious eye irritation, chemical splash goggles are strongly recommended.[5]
-
Body Protection: A flame-resistant laboratory coat should be worn to protect against splashes and spills.[5]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Operational Plan: A Step-by-Step Procedural Guide
A systematic approach to handling minimizes the risk of exposure and accidents.
3.1. Preparation and Handling:
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.[5]
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Dispensing: When transferring the chemical, use appropriate tools (e.g., spatulas, syringes) to avoid generating dust or aerosols.
-
Secondary Containment: Store containers of the chemical in leak-proof secondary containment.[5]
-
Labeling: Ensure all containers are clearly labeled with the full chemical name.[7]
Diagram 1: Workflow for Safe Handling
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


